Phoslactomycin B
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H40NO8P |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
[(1E,3R,4R,6R,7Z,9Z)-3-(2-aminoethyl)-10-cyclohexyl-1-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-3,6-dihydroxydeca-1,7,9-trien-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C25H40NO8P/c1-2-20-12-13-24(28)33-22(20)14-15-25(29,16-17-26)23(34-35(30,31)32)18-21(27)11-7-6-10-19-8-4-3-5-9-19/h6-7,10-15,19-23,27,29H,2-5,8-9,16-18,26H2,1H3,(H2,30,31,32)/b10-6-,11-7-,15-14+/t20-,21-,22-,23+,25-/m0/s1 |
InChI Key |
GAIPQMSJLNWRGC-MZAVDHTQSA-N |
Isomeric SMILES |
CC[C@H]1C=CC(=O)O[C@H]1/C=C/[C@](CCN)([C@@H](C[C@H](/C=C\C=C/C2CCCCC2)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCCC2)O)OP(=O)(O)O)O |
Synonyms |
phoslactomycin B |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Phoslactomycin B from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, biosynthesis, and mechanism of action of Phoslactomycin B, a potent natural product derived from Streptomyces. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key biological and experimental processes.
Introduction
This compound is a member of the phoslactomycin family of natural products, which are potent and selective inhibitors of the protein serine/threonine phosphatase 2A (PP2A).[1][2][3][4] First isolated from Streptomyces, these compounds have garnered significant interest due to their diverse biological activities, including antifungal, antibacterial, antitumor, and antiviral properties.[5][6][7] this compound, a polyketide-derived metabolite, is characterized by a unique chemical structure featuring an α,β-unsaturated δ-lactone, a phosphate ester, a conjugated diene, and a cyclohexane ring.[8] Its ability to selectively target PP2A makes it a valuable tool for studying cellular signaling pathways and a promising lead compound in drug discovery.
Discovery and Producing Organisms
This compound and its analogues have been isolated from various species of Streptomyces, soil-dwelling bacteria renowned for their prolific production of secondary metabolites. Notable this compound-producing strains include:
-
Streptomyces sp. HK-803 : This strain was instrumental in the cloning and sequencing of the Phoslactomycin biosynthetic gene cluster.[5][9]
-
Streptomyces platensis : This species has also been identified as a producer of phoslactomycins.[1][7]
-
Streptomyces nigrescens SC-273 : This strain was one of the original sources from which phoslactomycins A to F were isolated and structurally elucidated.[8]
-
Streptomyces sp. MLA1839 : New members of the phoslactomycin family, phoslactomycins H and I, were isolated from this strain.[6]
-
Streptomyces auratus strain AGR0001 : This strain is known to produce neophoslactomycin A, a novel analogue of phoslactomycin.[10]
The discovery of these compounds typically involves screening programs where extracts from Streptomyces cultures are tested for specific biological activities, such as antifungal or enzyme-inhibitory effects.
Data Presentation
This section summarizes the key quantitative data related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C25H40NO8P | [1] |
| Molar Mass | 513.568 g·mol−1 | [1] |
Table 2: Biological Activity of Phoslactomycins
| Compound | Target | IC50 | Cell Line/Assay Condition | Reference |
| Phoslactomycins | Protein Phosphatase 2A | 4.7 µM | in vitro assay | [3] |
Table 3: Enhanced Production of this compound
| Strain | Modification | Titer Increase | Reference |
| Streptomyces sp. HK-803 | Allelic replacement of plmS2 | 6-fold | [5][9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound.
Fermentation of Streptomyces for this compound Production
This protocol is a general guideline based on common practices for Streptomyces fermentation.[11][12][13]
-
Inoculum Preparation:
-
Aseptically transfer a loopful of sporulated Streptomyces culture from an agar plate to a 50 mL flask containing 10 mL of a suitable seed medium (e.g., starch casein broth).
-
Incubate the flask at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.
-
-
Production Culture:
-
Transfer the seed culture (5-10% v/v) to a larger production flask (e.g., 1 L) containing 200 mL of production medium (e.g., M15 medium).
-
Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200 rpm.
-
Extraction and Purification of this compound
The following protocol outlines a general procedure for the extraction and purification of phoslactomycins.[6][8][14][15]
-
Extraction:
-
After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Subject the dissolved extract to column chromatography. A variety of stationary phases can be used, including silica gel or reversed-phase C18 material.
-
Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or methanol-water system.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the compound using preparative HPLC to obtain pure this compound.[14]
-
Structural Elucidation
The structure of this compound is determined using a combination of spectroscopic techniques.[8][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the chemical environment of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and assemble the final structure.
-
Protein Phosphatase 2A (PP2A) Inhibition Assay
This assay is used to determine the inhibitory activity of this compound against its target enzyme.[3]
-
Enzyme and Substrate Preparation:
-
Purify PP2A from a suitable source (e.g., bovine heart) or use a commercially available recombinant enzyme.
-
Prepare a solution of a phosphorylated substrate, such as phosphorylase a labeled with ³²P.
-
-
Inhibition Assay:
-
Pre-incubate PP2A with varying concentrations of this compound in an appropriate assay buffer.
-
Initiate the reaction by adding the phosphorylated substrate.
-
After a defined incubation period, stop the reaction by adding trichloroacetic acid.
-
Measure the amount of released ³²P-labeled phosphate to determine the enzyme activity.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the PP2A activity.
-
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of PP2A by this compound disrupts cellular signaling.
Experimental Workflow
Caption: Workflow for this compound discovery and characterization.
Biosynthesis of this compound
This compound is synthesized via a type I polyketide synthase (PKS) pathway.[1] The entire 75-kb biosynthetic gene cluster from Streptomyces sp. HK-803 has been successfully cloned and sequenced.[5][9] The biosynthesis is initiated with a cyclohexanecarboxylic acid (CHC) primer.[5] The PKS machinery, consisting of a loading domain and seven extension modules, then generates an unusual linear unsaturated polyketide chain.[5][9] Subsequent post-PKS modifications, including hydroxylation and esterification, lead to the formation of this compound and its various analogues.[5] Genetic engineering of the biosynthetic gene cluster, for instance, by allelic replacement of the plmS2 gene, has been shown to significantly enhance the selective production of this compound.[5][9]
Mechanism of Action
The primary molecular target of this compound is protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in a multitude of cellular processes.[1][3] Phoslactomycin A (a closely related analogue) has been demonstrated to directly bind to the catalytic subunit of PP2A (PP2Ac) at the Cys-269 residue.[2][4] By inhibiting PP2A, this compound disrupts the dephosphorylation of various substrate proteins. This leads to alterations in cellular signaling cascades that regulate processes such as the organization of the actin cytoskeleton, cell growth, and signal transduction.[1][3] The specific inhibition of PP2A makes this compound a valuable chemical probe for dissecting the complex roles of this phosphatase in cellular physiology and pathology.[2][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement and selective production of this compound, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. Genome sequence of Streptomyces auratus strain AGR0001, a phoslactomycin-producing actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Isolation and biosynthesis of daturamycins from Streptomyces sp. KIB-H1544 [beilstein-journals.org]
- 12. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide | PLOS One [journals.plos.org]
- 13. Frontiers | Streptomyces benahoarensis sp. nov. Isolated From a Lava Tube of La Palma, Canary Islands, Spain [frontiersin.org]
- 14. bioinformation.net [bioinformation.net]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Identification of the Phoslactomycin B Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoslactomycin B (PLM B) is a potent and selective inhibitor of protein phosphatase 2A (PP2A), exhibiting significant antitumor and antiviral activities. As a polyketide natural product isolated from Streptomyces species, its complex structure and the presence of multiple analogues in fermentation broths have presented challenges for its development. This guide provides a comprehensive overview of the methodologies employed in the identification, cloning, and characterization of the this compound biosynthetic gene cluster (BGC). We will delve into the experimental protocols for genomic library construction, gene knockout studies, and quantitative analysis, offering a technical resource for researchers aiming to harness and engineer the biosynthesis of this promising therapeutic agent.
Introduction
Phoslactomycins (PLMs) are a family of natural products characterized by a unique chemical scaffold that includes an α,β-unsaturated δ-lactone, a phosphate ester, an amino group, a conjugated diene, and a cyclohexane ring.[1] Their therapeutic potential, particularly in oncology, is attributed to their specific inhibition of PP2A, a key serine/threonine phosphatase involved in cellular signaling pathways.[1][2] However, the natural production of PLMs by Streptomyces strains often results in a mixture of several analogues and low titers, complicating downstream applications.[2]
Understanding and manipulating the genetic blueprint for PLM biosynthesis is crucial for overcoming these hurdles. This guide focuses on the identification and characterization of the PLM B biosynthetic gene cluster, a critical step towards the selective and enhanced production of this valuable compound.
Identification and Characterization of the this compound Biosynthetic Gene Cluster
The PLM B biosynthetic gene cluster was successfully identified and characterized in Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[2][3] The cluster in Streptomyces sp. HK-803 spans approximately 75 kb and contains 29 open reading frames (ORFs), while the cluster in S. platensis SAM-0654 consists of 27 ORFs localized in two separate genomic regions.[1][2][3] The complete gene cluster from Streptomyces sp. HK-803 has been sequenced and is available in GenBank under the accession number AY354515.
The core of the biosynthetic machinery is a type I polyketide synthase (PKS) responsible for assembling the polyketide backbone of PLM B.[2] Biosynthesis is initiated with a cyclohexanecarboxylic acid (CHC) starter unit.[1] The gene cluster also encodes a suite of tailoring enzymes, including hydroxylases, aminotransferases, and kinases, that modify the polyketide intermediate to yield the final PLM B structure and its analogues.[2]
Key Genes in the this compound Biosynthetic Gene Cluster
The following table summarizes the key genes and their putative functions within the PLM B biosynthetic gene cluster.
| Gene | Proposed Function |
| PKS Genes | |
| plm1-plm8 | Type I Polyketide Synthase modules |
| Starter Unit Biosynthesis | |
| chcA | Involved in cyclohexanecarboxylic acid (CHC) biosynthesis |
| Post-PKS Modification Enzymes | |
| plmS2 | Cytochrome P450 hydroxylase |
| plmS3 | Acyltransferase |
| plmT1 | Aminotransferase |
| plmT2 | Dehydratase-like enzyme |
| plmT5 | Kinase |
| Regulatory Genes | |
| pnR1, pnR2 | Positive transcriptional regulators |
| plmR2 | Putative regulatory protein |
Experimental Protocols
This section details the key experimental methodologies for the identification and manipulation of the this compound biosynthetic gene cluster.
Construction of a Cosmid Genomic Library
The initial step in identifying the PLM B gene cluster involves the construction of a genomic library from a producing Streptomyces strain.
Protocol:
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of Streptomyces sp. HK-803.
-
Partial Digestion: The genomic DNA is partially digested with a suitable restriction enzyme (e.g., Sau3AI) to generate large DNA fragments.
-
Size Selection: The digested DNA fragments are size-fractionated by agarose gel electrophoresis, and fragments in the range of 30-40 kb are excised and purified.
-
Vector Preparation: A cosmid vector (e.g., pKC505, a shuttle cosmid for Streptomyces) is digested with a compatible restriction enzyme (e.g., BamHI) and dephosphorylated.
-
Ligation: The size-selected genomic DNA fragments are ligated into the prepared cosmid vector.
-
In Vitro Packaging and Transduction: The ligation mixture is packaged into lambda phage particles using a commercial in vitro packaging extract. The resulting phage particles are then used to transduce an appropriate E. coli host strain.
-
Library Screening: The resulting cosmid library is screened by colony hybridization using a labeled probe derived from a known gene involved in a similar biosynthetic pathway (e.g., a gene for CHC-CoA biosynthesis from Streptomyces collinus).[1]
Gene Knockout via PCR-Targeted Allelic Replacement
To elucidate the function of specific genes within the cluster, targeted gene knockouts are performed. The following protocol describes the knockout of the plmS2 gene, a hydroxylase responsible for the conversion of PLM B to other phoslactomycin analogues.[2]
Protocol:
-
Construction of the Disruption Cassette: A disruption cassette containing a selectable antibiotic resistance marker (e.g., apramycin resistance) is amplified by PCR. The primers used for this PCR contain 5' extensions with 39-40 nucleotides of homology to the regions flanking the plmS2 gene.
-
λ-Red Mediated Recombination in E. coli: The purified PCR product is introduced by electroporation into an E. coli strain (e.g., BW25113/pIJ790) that expresses the λ-Red recombinase system and carries the cosmid containing the PLM B biosynthetic gene cluster. The λ-Red system facilitates homologous recombination between the disruption cassette and the target gene on the cosmid.
-
Selection of Recombinant Cosmids: Recombinant E. coli colonies are selected on media containing the appropriate antibiotic.
-
Conjugal Transfer to Streptomyces: The recombinant cosmid is transferred from E. coli to Streptomyces sp. HK-803 via intergeneric conjugation.
-
Selection of Double-Crossover Mutants: Streptomyces exconjugants are selected for the antibiotic resistance marker of the disruption cassette and screened for the loss of the vector's resistance marker, indicating a double-crossover event and the replacement of the wild-type gene with the disruption cassette.
-
Verification of the Mutant: The gene knockout is confirmed by PCR analysis and Southern blotting.
Quantitative Analysis of this compound Production
The production of PLM B in wild-type and mutant strains is quantified using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Fermentation: Wild-type and mutant Streptomyces strains are cultured in a suitable production medium.
-
Extraction: The fermentation broth is harvested, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then evaporated to dryness.
-
HPLC Analysis: The dried extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by reverse-phase HPLC.
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile and water with a constant concentration of a modifying agent (e.g., 0.1% trifluoroacetic acid).
-
Detection: UV detection at a wavelength appropriate for phoslactomycins.
-
-
Quantification: The concentration of PLM B is determined by comparing the peak area to a standard curve generated with purified PLM B.
Quantitative Data
Genetic manipulation of the PLM B biosynthetic gene cluster has been shown to significantly enhance the selective production of PLM B. The following table summarizes the reported production improvements.
| Strain | Genetic Modification | This compound Titer Improvement (relative to wild-type) | Reference |
| Streptomyces sp. HK-803 NP1 | ΔplmS2 | 6-fold higher | [2] |
| Streptomyces sp. HK-803 engineered strain | Manipulation of plmS2 and plmR2 | 9-fold higher | [1] |
Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Gene Cluster Identification and Engineering
The following diagram outlines the logical workflow from genomic DNA to an engineered high-producing strain.
Caption: Workflow for identification and engineering of the PLM B gene cluster.
Conclusion
The identification and characterization of the this compound biosynthetic gene cluster have paved the way for the targeted engineering of Streptomyces strains for the enhanced and selective production of this valuable natural product. The methodologies outlined in this guide, from genomic library construction to precise gene knockout and quantitative analysis, provide a framework for researchers to further explore and exploit the biosynthetic potential of this and other complex natural product pathways. Future work in this area may focus on the heterologous expression of the PLM B gene cluster in more amenable host organisms and the combinatorial biosynthesis of novel phoslactomycin analogues with improved therapeutic properties.
References
- 1. Cosmid Library Construction | Springer Nature Experiments [experiments.springernature.com]
- 2. Enhancement and selective production of this compound, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
Phoslactomycin B: An In-depth Technical Guide on its Impact on Actin Cytoskeleton Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phoslactomycin B (PLM B) is a member of the phoslactomycin family of natural products, known for their potent inhibitory effects on protein phosphatase 2A (PP2A). This inhibition triggers a signaling cascade that culminates in the disruption of the actin cytoskeleton, a key component in numerous cellular processes including cell morphology, migration, and division. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on actin dynamics, and detailed protocols for relevant experimental analyses. While specific quantitative data for this compound is limited in the current literature, this guide incorporates data from the closely related analogue, Phoslactomycin F (PLM-F), to provide a quantitative context for its biological activity.
Core Mechanism of Action: Inhibition of Protein Phosphatase 2A
Phoslactomycins, including this compound, function as specific inhibitors of the serine/threonine protein phosphatase 2A (PP2A). PP2A is a crucial enzyme that regulates a wide array of cellular processes by dephosphorylating key substrate proteins. The inhibitory action of phoslactomycins on PP2A leads to a hyperphosphorylated state of various downstream targets, thereby altering their function and impacting cellular homeostasis.
Biochemical Data
Quantitative analysis of the inhibitory activity of the phoslactomycin family has been primarily characterized for Phoslactomycin F. This data provides a valuable benchmark for understanding the potency of this class of compounds.
| Compound | Target | IC50 | Cell Line | Reference |
| Phoslactomycin F | Protein Phosphatase 2A (PP2A) | 4.7 µM | In vitro assay | [1] |
| Phoslactomycin F | Protein Phosphatase 1 (PP1) | > 100 µM | In vitro assay | [1] |
Effect on Actin Cytoskeleton Regulation
The primary effect of this compound on the actin cytoskeleton is the induction of actin depolymerization. This is not a direct interaction with actin filaments but rather an indirect consequence of PP2A inhibition. The resulting hyperphosphorylation of key cytoskeletal regulatory proteins disrupts the equilibrium between filamentous actin (F-actin) and globular actin (G-actin), leading to a breakdown of the actin network.
Signaling Pathway
The inhibition of PP2A by this compound leads to an increase in the phosphorylation of downstream targets. One of the key identified substrates in this pathway is the intermediate filament protein, vimentin. Increased phosphorylation of vimentin is associated with the disassembly of intermediate filaments and is thought to play a role in the subsequent disruption of the actin cytoskeleton.
Figure 1: Proposed signaling pathway of this compound leading to actin depolymerization.
Quantitative Effects on the Actin Cytoskeleton
A study on NIH/3T3 fibroblasts demonstrated that treatment with Phoslactomycin F induces significant actin filament depolymerization.
| Compound | Concentration | Effect | Time Point | Cell Line | Reference |
| Phoslactomycin F | 10 µM | Actin filament depolymerization | 4 hours | NIH/3T3 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on the actin cytoskeleton.
General Experimental Workflow
A typical workflow to investigate the impact of this compound on actin cytoskeleton regulation involves a series of cell-based and biochemical assays.
Figure 2: General experimental workflow for studying this compound's effects.
In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PP2A activity.
Materials:
-
Purified Protein Phosphatase 2A
-
Phosphorylated substrate (e.g., phosphorylase a)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the purified PP2A enzyme to each well containing the different concentrations of this compound or vehicle control.
-
Incubate for a pre-determined time at 30°C to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphorylated substrate.
-
Incubate the reaction for a specific time at 30°C.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 650 nm to quantify the amount of free phosphate released.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
F-actin Staining with Phalloidin
Objective: To visualize and quantify changes in the F-actin cytoskeleton in cells treated with this compound.
Materials:
-
Cells (e.g., NIH/3T3 fibroblasts) grown on coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated phalloidin solution (at the manufacturer's recommended concentration) for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the F-actin and nuclei using a fluorescence microscope.
-
Quantify changes in F-actin intensity or morphology using image analysis software.
Western Blotting for Phosphorylated Vimentin
Objective: To detect and quantify changes in the phosphorylation of vimentin in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-vimentin (specific for the phosphorylation site of interest) and anti-total vimentin
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Lyse the treated and control cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-vimentin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total vimentin to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
Conclusion and Future Directions
This compound exerts its effects on the actin cytoskeleton through the specific inhibition of protein phosphatase 2A. This leads to the hyperphosphorylation of downstream targets, such as vimentin, ultimately resulting in actin depolymerization. While the qualitative effects are established, there is a clear need for further research to generate specific quantitative data for this compound. Future studies should focus on determining the IC50 of PLM B for PP2A, quantifying the dose-dependent effects on F-actin/G-actin ratios, and performing detailed analyses of cell morphology and migration. Such data will be invaluable for a more complete understanding of the biological activity of this compound and its potential as a pharmacological tool or therapeutic agent.
References
An In-Depth Technical Guide to the Polyketide Synthase Pathway for Phoslactomycin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the polyketide synthase (PKS) pathway responsible for the biosynthesis of phoslactomycins (PLMs), a class of natural products with potent antifungal, antibacterial, and antitumor activities. This document details the genetic organization, enzymatic machinery, and regulatory networks governing PLM production, with a focus on quantitative data and detailed experimental methodologies to aid in further research and development.
The Phoslactomycin Biosynthetic Gene Cluster
The biosynthesis of phoslactomycins is orchestrated by a large type I polyketide synthase (PKS) system encoded by a dedicated gene cluster. These clusters have been identified and characterized in several Streptomyces species, notably Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[1][2]
The phoslactomycin biosynthetic gene cluster from Streptomyces sp. HK-803 is organized into a contiguous 75-kb region. In contrast, the cluster in S. platensis SAM-0654 is localized in two separate genomic regions.[2] Both clusters contain the core PKS genes, as well as genes responsible for the biosynthesis of the starter and extender units, post-PKS modifications, regulation, and transport.
A summary of the genes and their putative functions in the phoslactomycin biosynthetic cluster from Streptomyces sp. HK-803 is presented in Table 1.
Table 1: Genes in the Phoslactomycin Biosynthetic Cluster of Streptomyces sp. HK-803
| Gene | Proposed Function |
| Core PKS Genes | |
| plm1-plm8 | Type I modular polyketide synthase |
| Precursor Biosynthesis | |
| plmM | Flavin-dependent enoylreductase (cyclohexanecarboxyl-CoA biosynthesis) |
| plmT7 | Butyryl-CoA dehydrogenase (ethylmalonyl-CoA biosynthesis) |
| Post-PKS Modification | |
| plmS2 | Cytochrome P450 monooxygenase (hydroxylation) |
| plmS3 | 18-O-acyltransferase |
| plmT1 | Aminotransferase |
| plmT4 | Cytochrome P450 monooxygenase |
| plmT5 | Kinase |
| plmT8 | Oxidoreductase |
| Regulation | |
| pnR1 | SARP family transcriptional regulator |
| pnR2 | LAL family transcriptional regulator |
| Other | |
| pnG | Type II thioesterase (proofreading) |
The Phoslactomycin Polyketide Synthase Assembly Line
The core of phoslactomycin biosynthesis is a modular type I PKS, a large enzymatic assembly line that constructs the polyketide backbone. The process is initiated with a unique starter unit, cyclohexanecarboxyl-CoA. The growing polyketide chain is then sequentially extended by the incorporation of malonyl-CoA and ethylmalonyl-CoA extender units.
The phoslactomycin PKS consists of a loading module and seven extension modules, each responsible for one cycle of chain elongation and modification. The domain organization of each module dictates the specific chemistry that occurs at each step.
Table 2: Modular Organization of the Phoslactomycin PKS
| Module | Acyltransferase (AT) Specificity | Modifying Domains |
| Loading | Cyclohexanecarboxyl-CoA | - |
| Module 1 | Malonyl-CoA | KR (Ketoreductase) |
| Module 2 | Malonyl-CoA | KR, DH (Dehydratase) |
| Module 3 | Ethylmalonyl-CoA | KR |
| Module 4 | Malonyl-CoA | KR, DH |
| Module 5 | Malonyl-CoA | KR |
| Module 6 | Ethylmalonyl-CoA | KR, DH |
| Module 7 | Malonyl-CoA | KR |
Note: This table represents a consensus organization based on bioinformatic analysis of the PKS genes.
Caption: The modular assembly line of the phoslactomycin PKS.
Quantitative Analysis of Enzyme Activity and Production
Enzyme Kinetics of the PnC Acyltransferase Domain
The selectivity of the PKS for its extender units is a critical determinant of the final product structure. The acyltransferase (AT) domain of Module 3 (PnC) is responsible for incorporating ethylmalonyl-CoA. In vitro studies have determined the kinetic parameters of a PnC construct (PnC_KS-AT) for both its natural substrate and other extender units.
Table 3: Apparent Kinetic Parameters of PnC_KS-AT
| Substrate | Apparent KM (µM) | Apparent kcat (min-1) |
| Ethylmalonyl-CoA | 150 ± 20 | 1.8 ± 0.1 |
| Methylmalonyl-CoA | > 5000 | n.d. |
| Malonyl-CoA | > 5000 | n.d. |
| Propylmalonyl-CoA | 230 ± 50 | 0.9 ± 0.1 |
n.d. = not determined due to low affinity. Data extracted from supplementary information of Geyer et al., 2020.
Enhanced Production of Phoslactomycin B
Genetic engineering of the phoslactomycin biosynthetic pathway has been shown to improve the production of specific analogs. Deletion of the plmS2 gene, which encodes a cytochrome P450 monooxygenase responsible for a hydroxylation step, resulted in the selective production of this compound at titers 6-fold higher than the wild-type strain.[2]
Experimental Protocols
Gene Knockout in Streptomyces using PCR Targeting
This protocol describes a general method for gene replacement in Streptomyces based on the REDIRECT system. The example provided is for the deletion of the plmS2 gene.
Materials:
-
E. coli BW25113 containing pIJ790
-
Cosmid containing the plmS2 gene
-
pIJ773 plasmid (template for apramycin resistance cassette)
-
Primers for plmS2 disruption (with 5' extensions homologous to the flanking regions of plmS2 and 3' ends homologous to the pIJ773 cassette)
-
E. coli ET12567 (pUZ8002) for conjugation
-
Streptomyces sp. HK-803
-
Appropriate antibiotics and growth media
Procedure:
-
Amplify the Disruption Cassette: Perform PCR using pIJ773 as a template and the specific primers for plmS2 disruption. The primers should be designed to amplify the apramycin resistance gene flanked by FLP recognition target (FRT) sites and include 39-nucleotide extensions homologous to the regions flanking plmS2.
-
Purify the PCR Product: Purify the amplified cassette using a PCR purification kit and verify the product size on an agarose gel.
-
Electroporate into E. coli BW25113/pIJ790: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the target cosmid. Electroporate the purified PCR product into these cells.
-
Select for Recombinants: Plate the transformed cells on LB agar containing apramycin and kanamycin (for the cosmid) to select for colonies where the plmS2 gene on the cosmid has been replaced by the apramycin resistance cassette.
-
Verify the Recombinant Cosmid: Isolate cosmid DNA from the resistant colonies and verify the correct gene replacement by PCR and restriction digestion.
-
Conjugation into Streptomyces: Introduce the verified recombinant cosmid into the non-methylating E. coli strain ET12567 (pUZ8002) and then conjugate it into Streptomyces sp. HK-803.
-
Select for Double Crossover Mutants: Plate the exconjugants on media containing apramycin and nalidixic acid. Screen for colonies that are sensitive to kanamycin, indicating a double crossover event and loss of the cosmid vector.
-
Confirm the Mutant Genotype: Confirm the gene deletion in the Streptomyces mutant by PCR analysis of genomic DNA.
Caption: Workflow for gene knockout in Streptomyces via PCR targeting.
In Vitro Reconstitution of the Phoslactomycin PKS
This protocol outlines the in vitro assay for the production of phoslactomycin polyketide derivatives using purified PKS proteins.
Materials:
-
Purified PKS proteins (e.g., PnA, PnB)
-
Starter unit: Cyclohexanecarboxyl-CoA (1 mM)
-
Extender units: Malonyl-CoA (1 mM), Ethylmalonyl-CoA (0.5 mM)
-
NADPH (5 mM)
-
4'-phosphopantetheinyl transferase (Sfp or Npt)
-
Coenzyme A (0.1 mM)
-
MgCl2 (5 mM)
-
Reaction buffer: 100 mM NaH2PO4, pH 7.2
-
Quenching solution: Acetonitrile or ethyl acetate
-
LC-MS for product analysis
Procedure:
-
Protein Preparation: Express and purify the required PKS proteins. Ensure the apo-ACP domains are converted to their holo-form by incubation with a 4'-phosphopantetheinyl transferase (e.g., Sfp) and Coenzyme A.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, MgCl2, NADPH, and the purified PKS proteins (typically at a final concentration of 5 µM).
-
Initiation: Start the reaction by adding the starter unit (cyclohexanecarboxyl-CoA) and extender units (malonyl-CoA and/or ethylmalonyl-CoA).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 2-4 hours).
-
Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., acetonitrile or ethyl acetate).
-
Extraction and Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. Analyze the supernatant for the presence of polyketide products by LC-MS.
Regulatory Network of Phoslactomycin Biosynthesis
The production of phoslactomycins is tightly regulated at the transcriptional level. Two key regulators, PnR1 and PnR2, have been identified in S. platensis SAM-0654.[2]
-
PnR1: A member of the Streptomyces antibiotic regulatory protein (SARP) family.
-
PnR2: A member of the large ATP-binding regulators of the LuxR (LAL) family.
Gene inactivation and transcriptional analysis have revealed that both PnR1 and PnR2 are positive regulators of phoslactomycin biosynthesis. PnR2 appears to be a higher-level regulator that activates the expression of pnR1. Both regulators then act to switch on the transcription of the structural biosynthetic genes.
Caption: Regulatory cascade controlling phoslactomycin biosynthesis.
This technical guide provides a foundational understanding of the phoslactomycin biosynthetic pathway. The detailed information on the gene cluster, PKS architecture, quantitative data, and experimental protocols is intended to serve as a valuable resource for researchers aiming to further elucidate the intricacies of this pathway and to engineer the production of novel phoslactomycin analogs with improved therapeutic properties.
References
Identifying the Molecular Target of Phoslactomycin in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoslactomycin (PLM), a natural product isolated from Streptomyces species, has garnered significant interest for its diverse biological activities, including antifungal, antibacterial, and antitumor properties.[1][2] Understanding the precise molecular mechanism of such a compound is paramount for its development as a therapeutic agent and as a tool for chemical biology. This technical guide provides an in-depth overview of the experimental strategies and data that have identified the primary molecular target of Phoslactomycin within the cell. The central finding is the direct inhibition of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase. We detail the affinity-based proteomic methods used for target identification, present quantitative data on its inhibitory activity, and describe the specific binding interaction with the PP2A catalytic subunit (PP2Ac).
The Molecular Target: Protein Phosphatase 2A (PP2A)
The primary molecular target of Phoslactomycin is the catalytic subunit of the serine/threonine-specific Protein Phosphatase 2A (PP2A).[1][2][3] Phoslactomycin acts as a potent and selective inhibitor of PP2A, thereby modulating numerous cellular signaling pathways involved in cell growth, division, and signal transduction.[1]
The specific interaction site has been pinpointed to a single amino acid residue on the PP2A catalytic subunit (PP2Ac). Phoslactomycin A (PLMA) directly binds to the Cysteine-269 (Cys-269) residue of PP2Ac, and this interaction is crucial for its potent inhibitory effect.[3]
Quantitative Analysis of PP2A Inhibition
The inhibitory potency of Phoslactomycin has been quantified using in vitro phosphatase activity assays. While Phoslactomycins are recognized as selective PP2A inhibitors, they are noted to be weaker than other well-known PP2A inhibitors like Fostriecin.
| Compound | Target | IC50 Value | Notes |
| Phoslactomycin F | PP2A | 4.7 µM | Demonstrates greater inhibition of PP2A compared to Protein Phosphatase 1 (PP1).[4] |
| Fostriecin | PP2A | 1.4 ± 0.3 nM | A highly potent inhibitor, shown for comparison.[5] |
| Cytostatin | PP2A | 29.0 ± 7.0 nM | A potent inhibitor, shown for comparison.[5] |
Experimental Protocols for Target Identification
The identification of PP2Ac as the direct target of Phoslactomycin was achieved through a multi-step chemical biology workflow. This involved synthesizing a chemical probe, using it to isolate binding partners from cell lysates, identifying the isolated proteins, and validating the interaction.
Experimental Workflow Overview
The logical flow of the target identification process is outlined below. It begins with the creation of a biotinylated Phoslactomycin probe and culminates in the functional validation of the target protein.
Protocol 1: Affinity Pull-Down using Biotinylated Phoslactomycin A
This protocol describes the use of a biotinylated Phoslactomycin A (PLMA-biotin) probe to isolate its binding partners from a cellular context.
Objective: To selectively capture proteins that directly bind to Phoslactomycin A from a complex cell lysate.
Materials:
-
PLMA-biotin probe
-
Human cell line (e.g., HeLa, Jurkat)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x SDS-PAGE sample buffer)
-
Dounce homogenizer, microcentrifuge, magnetic rack
Methodology:
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or Dounce homogenization on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Affinity Pull-Down:
-
Equilibrate the streptavidin magnetic beads by washing them three times with Lysis Buffer.
-
Incubate the clarified cell lysate (e.g., 1-2 mg total protein) with the PLMA-biotin probe (concentration to be optimized, typically in the low micromolar range) for 2-4 hours at 4°C with gentle rotation.
-
Add the equilibrated streptavidin beads to the lysate-probe mixture and incubate for an additional 1 hour at 4°C.
-
Place the tube on a magnetic rack to capture the beads. Discard the supernatant.
-
Wash the beads five times with ice-cold Wash Buffer to remove non-specific binders.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µL of 2x SDS-PAGE sample buffer to the beads and boil at 95°C for 5-10 minutes to elute the bound proteins.
-
Use the magnetic rack to pellet the beads and carefully collect the supernatant containing the eluted proteins for analysis by SDS-PAGE and mass spectrometry.
-
Protocol 2: Protein Identification by Mass Spectrometry
Objective: To identify the proteins eluted from the affinity pull-down experiment.
Materials:
-
Eluted protein sample from Protocol 3.2
-
SDS-PAGE gel and running apparatus
-
Coomassie Brilliant Blue stain
-
Destaining solution
-
In-gel digestion kit (containing DTT, iodoacetamide, and sequencing-grade trypsin)
-
LC-MS/MS system (e.g., Orbitrap)
Methodology:
-
Gel Electrophoresis:
-
Run the eluted protein sample on a 1D SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue to visualize protein bands.
-
-
In-Gel Digestion:
-
Excise the protein band(s) of interest from the gel.
-
Destain the gel pieces completely.
-
Reduce the proteins with DTT and then alkylate with iodoacetamide.
-
Digest the proteins overnight with trypsin at 37°C.
-
Extract the resulting peptides from the gel matrix.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) using a search algorithm (e.g., Sequest, Mascot).
-
The search will identify peptides based on their mass-to-charge ratio and fragmentation pattern, leading to the identification of the parent protein (PP2Ac).
-
Protocol 3: In Vitro PP2A Activity Assay
Objective: To validate the inhibitory effect of Phoslactomycin on PP2A activity and to confirm the role of the Cys-269 residue.
Materials:
-
Recombinant human PP2Ac (Wild-Type and C269A mutant)
-
Phoslactomycin
-
Phosphorylated substrate (e.g., p-Nitrophenyl Phosphate (pNPP) or a specific phosphopeptide)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well microplate and plate reader
Methodology:
-
Reaction Setup:
-
In a 96-well plate, prepare reaction mixtures containing Assay Buffer and the recombinant PP2A enzyme (either Wild-Type or C269A mutant).
-
Add varying concentrations of Phoslactomycin to the wells to generate a dose-response curve. Include a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 30°C.
-
-
Enzymatic Reaction:
-
Initiate the phosphatase reaction by adding the phosphorylated substrate (e.g., pNPP) to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
-
Detection and Analysis:
-
Stop the reaction (if necessary, depending on the substrate).
-
Measure the amount of dephosphorylated product. For pNPP, this is a yellow product (p-nitrophenol) measured by absorbance at 405 nm.
-
Calculate the percentage of inhibition for each Phoslactomycin concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Compare the IC50 values for the Wild-Type vs. the C269A mutant enzyme. A significant increase in the IC50 for the mutant would confirm that Cys-269 is critical for inhibition.
-
Mechanism of Action: Impact on Cellular Signaling
PP2A is a master regulator of numerous signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, which controls cell proliferation, differentiation, and survival. PP2A can dephosphorylate and inactivate key kinases in this pathway, such as MEK and ERK, thus acting as a tumor suppressor.[5]
By inhibiting PP2A, Phoslactomycin disrupts this negative regulation, leading to the sustained phosphorylation and activation of MAPK pathway components. This can result in downstream effects such as cell cycle arrest or apoptosis, contributing to its observed antitumor activity.
Conclusion
The identification of the PP2A catalytic subunit as the direct molecular target of Phoslactomycin provides a clear mechanistic basis for its biological effects. The methodologies described herein—combining chemical probe synthesis, affinity purification, mass spectrometry, and enzymatic validation—represent a robust and widely applicable strategy for target deconvolution in drug discovery. This knowledge enables the rational design of future Phoslactomycin analogs with improved potency and selectivity and solidifies the role of PP2A as a key therapeutic target in oncology and other disease areas.
References
- 1. Phoslactomycin B - Wikipedia [en.wikipedia.org]
- 2. Enhancement and selective production of this compound, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Asymmetric Total Synthesis of (+)-Phoslactomycin B
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the asymmetric total synthesis of (+)-Phoslactomycin B, a potent inhibitor of serine/threonine protein phosphatases. The synthesis, developed by Shibahara et al., employs a highly convergent and stereoselective strategy, making it a significant achievement in natural product synthesis. This application note is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Overview of the Synthetic Strategy
The total synthesis of (+)-Phoslactomycin B was accomplished in 26 steps with an overall yield of 1.3%.[1] The strategy is characterized by the sequential construction of key fragments followed by their strategic coupling. The key transformations include an asymmetric pentenylation to establish initial stereocenters, a Suzuki-Miyaura coupling to connect key fragments, a ring-closing metathesis to form the macrocyclic core, an asymmetric dihydroxylation to install a crucial diol, and a final Stille coupling to complete the side chain.[1][2]
The synthetic plan allows for flexibility, enabling the potential synthesis of other stereoisomers for further biological evaluation.[1][2]
Visualization of the Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: High-level workflow for the asymmetric total synthesis of (+)-Phoslactomycin B.
Quantitative Data Summary
The following tables summarize the yields for the key transformations in the synthesis of (+)-Phoslactomycin B.
Table 1: Synthesis of Key Fragments
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| Asymmetric Pentenylation | Aldehyde Precursor | Homoallylic Alcohol | (R,R)-DIOP, In(OTf)3, Pentenyltributylstannane | 82 |
| Suzuki-Miyaura Coupling | Vinyl Iodide Fragment | Coupled Diene | Pd(PPh3)4, K2CO3, THF/H2O | 88 |
Table 2: Macrocyclization and Functionalization
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| Ring-Closing Metathesis | Diene | Macrocyclic Lactone | Grubbs' 2nd Generation Catalyst, CH2Cl2, reflux | 85 |
| Asymmetric Dihydroxylation | Macrocyclic Lactone | Diol | AD-mix-β, MeSO2NH2, t-BuOH/H2O | 95 |
Table 3: Completion of the Synthesis
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| Stille Coupling | Iodoenone | Coupled Triene | Pd2(dba)3, P(fur)3, CuI, NMP | 81 |
| Deprotection | Protected PLM B | (+)-Phoslactomycin B | HF·Py, pyridine | 79 |
Detailed Experimental Protocols
The following are detailed protocols for the key transformations in the asymmetric total synthesis of (+)-Phoslactomycin B, based on the work of Shibahara et al.
Protocol 1: Asymmetric Pentenylation
This protocol describes the enantioselective addition of a pentenyl group to an aldehyde, establishing a key stereocenter.
Logical Diagram of Asymmetric Pentenylation
Caption: Experimental workflow for the asymmetric pentenylation step.
Procedure:
-
To a solution of the aldehyde (1.0 equiv) in dichloromethane (CH2Cl2) at -78 °C are added (R,R)-DIOP (0.1 equiv) and indium triflate (In(OTf)3) (0.1 equiv).
-
Pentenyltributylstannane (1.2 equiv) is added dropwise to the mixture.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
The aqueous layer is extracted with CH2Cl2 (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired homoallylic alcohol.
Protocol 2: Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of a vinyl iodide with a boronic acid derivative.
Procedure:
-
A mixture of the vinyl iodide (1.0 equiv), the boronic acid derivative (1.5 equiv), and potassium carbonate (K2CO3) (3.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water is degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv) is added, and the mixture is heated to 70 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
-
Purification by flash column chromatography on silica gel provides the coupled product.
Protocol 3: Ring-Closing Metathesis (RCM)
This protocol describes the formation of the macrocyclic lactone using a ruthenium-based catalyst.
Procedure:
-
To a solution of the diene substrate (1.0 equiv) in degassed CH2Cl2 (0.002 M) is added Grubbs' 2nd generation catalyst (0.1 equiv).
-
The mixture is heated at reflux for 4 hours under an argon atmosphere.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel chromatography to yield the macrocyclic lactone.
Protocol 4: Sharpless Asymmetric Dihydroxylation
This protocol outlines the stereoselective formation of a diol from the macrocyclic alkene.
Procedure:
-
A mixture of AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (MeSO2NH2) (1.0 equiv) in a 1:1 mixture of tert-butanol and water is stirred at room temperature until the phases are clear.
-
The mixture is cooled to 0 °C, and the macrocyclic lactone (1.0 equiv) is added.
-
The reaction is stirred vigorously at 0 °C for 24 hours.
-
Sodium sulfite (Na2SO3) (1.5 g per mmol of alkene) is added, and the mixture is stirred for an additional hour at room temperature.
-
The mixture is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with 2 N potassium hydroxide (KOH), water, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash chromatography to give the diol.
Protocol 5: Stille Coupling
This protocol describes the final carbon-carbon bond formation to complete the backbone of (+)-Phoslactomycin B.
Procedure:
-
To a solution of the iodoenone (1.0 equiv) and the cyclohexyl stannane fragment (1.2 equiv) in N-methyl-2-pyrrolidone (NMP) is added tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.1 equiv), tri(2-furyl)phosphine (P(fur)3) (0.4 equiv), and copper(I) iodide (CuI) (1.0 equiv).
-
The mixture is stirred at room temperature for 12 hours.
-
The reaction is diluted with diethyl ether and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na2SO4, and concentrated.
-
Purification of the residue by column chromatography furnishes the coupled product.
Conclusion
The asymmetric total synthesis of (+)-Phoslactomycin B by Shibahara and coworkers represents a landmark achievement in the field of natural product synthesis. The strategic use of modern synthetic methodologies allows for the efficient and highly stereocontrolled construction of this complex and biologically significant molecule. The detailed protocols and quantitative data presented herein provide a valuable resource for researchers aiming to synthesize (+)-Phoslactomycin B and its analogues for further investigation into their therapeutic potential.
References
Application Notes and Protocols: Phoslactomycin B Production and Purification from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoslactomycin B (PLM-B) is a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A), a key regulator of numerous cellular processes.[1] This property makes PLM-B a valuable research tool and a potential therapeutic agent, particularly in oncology and virology.[2] This document provides detailed protocols for the production of this compound from Streptomyces species, its subsequent purification, and a method for assessing its biological activity. The protocols are based on established methodologies for the cultivation of Streptomyces and the purification of polyketide natural products.
Production of this compound
This compound is a polyketide natural product synthesized by a Type I polyketide synthase (PKS) in several Streptomyces species, including Streptomyces sp. HK-803 and Streptomyces platensis.[1][3] Production can be significantly enhanced through genetic engineering of the biosynthetic gene cluster. Specifically, the targeted knockout of the plmS2 gene in Streptomyces sp. HK-803 has been shown to selectively increase the titer of this compound by up to six-fold compared to the wild-type strain.[2]
Recommended Strain
A genetically modified strain of Streptomyces sp. HK-803 with a deleted plmS2 gene is recommended for the selective overproduction of this compound.[2]
Culture Media and Conditions
Optimal production of secondary metabolites in Streptomyces is highly dependent on the composition of the culture medium and physical parameters. The following table summarizes recommended media for seed and production cultures.
Table 1: Culture Media Composition
| Component | Seed Culture Medium (YEME) | Production Medium (Modified ISP2) |
| Yeast Extract | 3.0 g/L | 4.0 g/L |
| Bacto-Peptone | 5.0 g/L | - |
| Malt Extract | 3.0 g/L | 10.0 g/L |
| Glucose | 10.0 g/L | 10.0 g/L |
| Soyabean Meal | - | 10.0 g/L |
| Sucrose | 170.0 g/L | - |
| NaCl | - | 10.0 g/L |
| K₂HPO₄ | - | 2.0 g/L |
| MgSO₄·7H₂O | - | 1.0 g/L |
| CaCO₃ | - | 1.0 g/L |
| pH | 7.2 | 7.0 - 7.5 |
Sources: General protocols for Streptomyces cultivation.[4][5]
Table 2: Fermentation Parameters
| Parameter | Seed Culture | Production Culture |
| Temperature | 28-30°C | 28-30°C |
| Agitation | 200-250 rpm | 180-220 rpm |
| Incubation Time | 48-72 hours | 7-9 days |
| Inoculum Size | 5% (v/v) | 5-10% (v/v) |
| Vessel | Baffled Erlenmeyer Flask | Bioreactor or Baffled Erlenmeyer Flask |
Sources: General protocols for Streptomyces fermentation.[4][6]
Protocol for Fermentation
-
Seed Culture Preparation: Inoculate a single colony or a spore suspension of Streptomyces sp. HK-803 (ΔplmS2) into a 250 mL baffled flask containing 50 mL of YEME medium. Incubate at 28-30°C with shaking at 250 rpm for 48-72 hours until a dense mycelial culture is obtained.[4]
-
Production Culture Inoculation: Transfer the seed culture (5-10% v/v) to the production medium. For laboratory scale, use 1 L baffled flasks containing 200 mL of medium. For larger scale, use a sterilized bioreactor with controlled pH and dissolved oxygen.
-
Fermentation: Incubate the production culture at 28-30°C with agitation for 7-9 days. Monitor the production of this compound by taking periodic samples and analyzing them by HPLC.
-
Harvesting: After the incubation period, harvest the culture broth for extraction.
Purification of this compound
The purification of this compound involves the separation of the compound from the culture broth and mycelia, followed by a series of chromatographic steps.
Extraction
-
Separation of Mycelia: Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes to pellet the mycelia. Decant the supernatant, which contains the secreted this compound.[7]
-
Solvent Extraction: Adjust the pH of the supernatant to 7.0. Extract the supernatant three times with an equal volume of ethyl acetate or n-butanol.[5][7] Pool the organic phases.
-
Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
-
Silica Gel Chromatography (Optional primary step):
-
Resuspend the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane/methanol mixture).
-
Load the resuspended extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or dichloromethane).
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, a dichloromethane/methanol gradient.[8]
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the positive fractions and concentrate them.
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the partially purified extract in the HPLC mobile phase.
-
Purify the this compound using a semi-preparative reverse-phase C18 column.[3][9]
-
A suitable mobile phase could be a gradient of acetonitrile in water (containing 0.1% formic acid to improve peak shape).
-
Monitor the elution profile at a suitable wavelength (e.g., 220-260 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize the purified fraction to obtain this compound as a solid.
-
Table 3: Summary of Purification Steps and Expected Yield
| Step | Method | Key Parameters | Expected Outcome |
| Harvesting | Centrifugation | 8,000-10,000 x g, 20 min | Separation of supernatant and mycelia |
| Extraction | Liquid-Liquid Extraction | Supernatant extracted with ethyl acetate | Crude extract containing this compound |
| Primary Purification | Silica Gel Chromatography | Dichloromethane/Methanol gradient | Partially purified this compound fractions |
| Final Purification | Semi-preparative HPLC | Reverse-phase C18 column, Acetonitrile/Water gradient | >95% pure this compound |
| Yield | - | Genetically engineered S. sp. HK-803 (ΔplmS2) | 6-fold higher titer than wild-type |
Source: Information compiled from various sources on polyketide purification.[2][3][5][9]
Biological Activity Assay
The biological activity of the purified this compound can be confirmed by its ability to inhibit Protein Phosphatase 2A (PP2A). A colorimetric assay using p-nitrophenylphosphate (pNPP) as a substrate is a common method.[10][11]
Protocol for PP2A Inhibition Assay
-
Prepare Reagents:
-
Assay Buffer: (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, pH 7.0).
-
Substrate Solution: 19 mM p-nitrophenylphosphate (pNPP) in assay buffer.
-
Enzyme Solution: Recombinant human PP2A at a suitable concentration (e.g., 0.65 units/mL) in assay buffer.
-
This compound solutions: Prepare serial dilutions of the purified compound in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of either assay buffer (blank), a known PP2A inhibitor like Okadaic acid (positive control), or the this compound test solutions.
-
Add 100 µL of the substrate solution to each well.
-
Initiate the reaction by adding 100 µL of the enzyme solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Measure the absorbance at 405 nm. The yellow color produced is proportional to the enzyme activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthesis of this compound via Type I PKS.
Experimental Workflow for Production and Purification
Caption: Workflow for this compound production and purification.
Stability and Storage
This compound exhibits pH-dependent stability, with the greatest stability observed at pH 6.63. It undergoes decomposition under both acidic and basic conditions. For long-term storage, it is recommended to keep the purified compound as a lyophilized powder at -20°C or below. Solutions should be prepared fresh in a buffer at or near pH 6.6.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enhancement and selective production of this compound, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. ejbps.com [ejbps.com]
- 7. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
- 8. Antibacterial Polyketides from the Marine Alga-Derived Endophitic Streptomyces sundarbansensis: A Study on Hydroxypyrone Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Huanglongmycin A-C, Cytotoxic Polyketides Biosynthesized by a Putative Type II Polyketide Synthase From Streptomyces sp. CB09001 [frontiersin.org]
- 10. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Yield Fermentation of Phoslactomycin B using Engineered Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycin B (PLB) is a potent and selective inhibitor of protein phosphatase 2A (PP2A), a key enzyme in cellular signal transduction pathways.[1][2][3] Its potential as an anti-tumor and anti-viral agent has driven research into improving its production, which is naturally hampered by low titers and the presence of multiple, less active analogs in fermentation broths of the wild-type producing organism, Streptomyces sp. HK-803.[1][2] This document provides detailed application notes and protocols for the high-yield, selective fermentation of this compound through strain engineering, based on published research. The core strategy involves the targeted inactivation of a specific gene in the PLB biosynthetic cluster, leading to a significant increase in the production of the desired PLB analog.
Data Presentation: Enhanced this compound Production in Engineered Strain
The targeted genetic modification of Streptomyces sp. HK-803 has been shown to dramatically increase the selective production of this compound. The key engineering strategy involves the inactivation of the plmS2 gene, which is responsible for the hydroxylation of PLB into other phoslactomycin analogs.[1][2] This results in the accumulation of PLB.
| Strain | Genetic Modification | Key Outcome | This compound Titer (Relative) | This compound Titer (Hypothetical, mg/L) | Other Phoslactomycins | Reference |
| Streptomyces sp. HK-803 (Wild-Type) | None | Baseline production | 1x | 10 | Present | [1][2] |
| Streptomyces sp. HK-803 ΔplmS2 | Inactivation of plmS2 gene | Selective PLB production | 6x | 60 | Significantly Reduced/Absent | [1][2] |
Note: The absolute titers for the wild-type and engineered strains are not explicitly stated in the primary literature. The "6-fold higher titer" is a reported relative increase.[1][2] The hypothetical titers are provided for illustrative purposes to represent this fold-change.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway and Engineering Strategy
The biosynthesis of this compound in Streptomyces sp. HK-803 is governed by a Type I polyketide synthase (PKS) gene cluster. The pathway begins with a cyclohexanecarboxylic acid (CHC) starter unit and involves seven extension modules to generate the polyketide backbone. The inactivation of the plmS2 gene, which encodes a hydroxylase, prevents the conversion of this compound into other analogs.
Caption: this compound biosynthesis and the effect of plmS2 inactivation.
Experimental Workflow for Generating the High-Yielding Strain
The generation of the plmS2 knockout strain is achieved through a multi-step process involving the construction of a gene replacement cassette, transformation into E. coli for mobilization, and subsequent conjugation into Streptomyces sp. HK-803. This PCR-targeting method allows for precise and efficient gene replacement.
Caption: Workflow for creating the plmS2 knockout strain of S. sp. HK-803.
Experimental Protocols
Protocol 1: Generation of the Streptomyces sp. HK-803 ΔplmS2 Mutant
This protocol describes the generation of an in-frame deletion of the plmS2 gene using PCR-targeting-based gene replacement.
Materials:
-
Streptomyces sp. HK-803
-
E. coli ET12567 containing pUZ8002
-
Gene replacement vector (e.g., pKC1139)
-
Apramycin, Kanamycin, Nalidixic acid, and other relevant antibiotics
-
Oligonucleotide primers for amplifying plmS2 flanking regions and resistance cassette
-
High-fidelity DNA polymerase
-
Restriction enzymes and T4 DNA ligase
-
Standard media for E. coli (LB) and Streptomyces (ISP2, R2YE)
Procedure:
-
Construct the Gene Replacement Cassette:
-
Amplify a ~1.5 kb upstream and a ~1.5 kb downstream region flanking the plmS2 gene from Streptomyces sp. HK-803 genomic DNA using high-fidelity PCR.
-
Amplify an apramycin resistance cassette (e.g., from pIJ773) flanked by FRT sites.
-
Clone the upstream flank, the resistance cassette, and the downstream flank sequentially into a suitable vector that cannot replicate in Streptomyces (e.g., pKC1139). This vector should carry a selectable marker for E. coli (e.g., ampicillin resistance) and an origin of transfer (oriT).
-
-
Transformation into E. coli :
-
Transform the constructed gene replacement vector into the methylation-deficient E. coli strain ET12567 containing the helper plasmid pUZ8002.
-
Select for transformants on LB agar containing ampicillin, kanamycin, and chloramphenicol.
-
-
Conjugation into Streptomyces sp. HK-803:
-
Grow the E. coli donor strain to mid-log phase in LB with appropriate antibiotics.
-
Prepare a spore suspension or mycelial fragments of Streptomyces sp. HK-803.
-
Mix the donor E. coli and recipient Streptomyces sp. HK-803 on a suitable agar medium (e.g., ISP2) and incubate for 16-20 hours.
-
Overlay the plates with nalidixic acid (to select against E. coli) and apramycin (to select for Streptomyces exconjugants that have integrated the vector).
-
-
Selection for Double Crossover Mutants:
-
Subculture the apramycin-resistant colonies on a non-selective medium to allow for the second crossover event (excision of the vector).
-
Replica-plate the colonies onto media with and without the vector-associated antibiotic resistance marker.
-
Select colonies that are apramycin-resistant but sensitive to the vector's antibiotic, indicating a double crossover has occurred.
-
-
Verification of the ΔplmS2 Mutant:
-
Confirm the deletion of the plmS2 gene in the selected colonies by PCR using primers that anneal outside the flanking regions used for the knockout construct. The PCR product from the mutant should be smaller than that from the wild-type.
-
Further verify the gene deletion by Southern blotting or DNA sequencing.
-
Protocol 2: Fermentation of the Engineered Streptomyces sp. HK-803 ΔplmS2 Strain
This is a general protocol for the fermentation of the engineered strain to produce this compound. Optimization of media components and fermentation parameters may be required for maximal yield.
Materials:
-
Streptomyces sp. HK-803 ΔplmS2 seed culture
-
Seed medium (e.g., ISP2 broth)
-
Production medium (a representative medium is provided below)
-
Shake flasks or fermenter
Seed Culture Preparation:
-
Inoculate a loopful of spores or mycelia of Streptomyces sp. HK-803 ΔplmS2 into 50 mL of seed medium in a 250 mL baffled flask.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.
Production Fermentation:
-
Inoculation: Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio.
-
Production Medium Example:
-
Soluble Starch: 20 g/L
-
Glucose: 10 g/L
-
Yeast Extract: 5 g/L
-
Soybean Meal: 5 g/L
-
K₂HPO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
CaCO₃: 2 g/L
-
Trace elements solution: 1 mL/L
-
Adjust pH to 7.0-7.2 before sterilization.
-
-
Fermentation Conditions:
-
Temperature: 28-30°C
-
pH: Maintain between 6.5 and 7.5. This compound is most stable around pH 6.6.[3]
-
Agitation: 200-250 rpm in shake flasks; for fermenters, maintain dissolved oxygen above 20%.
-
Aeration (for fermenters): 0.5-1.5 vvm (volume of air per volume of medium per minute).
-
Fermentation Time: 7-10 days.
-
Monitoring the Fermentation:
-
Monitor cell growth (e.g., by measuring dry cell weight).
-
Monitor pH and adjust as necessary.
-
Monitor glucose or other carbon source consumption.
-
Take samples periodically for this compound analysis by HPLC.
Protocol 3: Downstream Processing for this compound Extraction and Purification
This protocol outlines a general procedure for the recovery and purification of this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate or other suitable organic solvent
-
Diatomaceous earth (optional)
-
Silica gel for column chromatography
-
Reversed-phase C18 column for HPLC
-
Acetonitrile, methanol, water (HPLC grade)
-
Buffers for pH adjustment
Procedure:
-
Harvest and Cell Separation:
-
At the end of the fermentation, harvest the broth.
-
Separate the mycelia from the supernatant by centrifugation or filtration. The addition of diatomaceous earth can aid in filtration. This compound is typically found in the supernatant.
-
-
Solvent Extraction:
-
Adjust the pH of the supernatant to acidic (e.g., pH 3-4) to protonate the this compound, making it more soluble in organic solvents.
-
Extract the supernatant multiple times with an equal volume of ethyl acetate.
-
Pool the organic extracts and concentrate them under reduced pressure (e.g., using a rotary evaporator).
-
-
Preliminary Purification by Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a stepwise or gradient solvent system (e.g., increasing polarity from hexane/ethyl acetate to dichloromethane/methanol) to separate this compound from other compounds.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing PLB.
-
-
Final Purification by Reversed-Phase HPLC:
-
Pool and concentrate the PLB-containing fractions from the silica gel chromatography.
-
Dissolve the semi-purified product in the mobile phase.
-
Inject the sample onto a preparative or semi-preparative reversed-phase C18 HPLC column.
-
Elute with an isocratic or gradient mobile phase (e.g., acetonitrile/water or methanol/water with a suitable buffer) to obtain pure this compound.
-
Monitor the elution at a suitable wavelength (e.g., 230-240 nm).
-
Collect the peak corresponding to this compound and confirm its identity and purity by analytical HPLC and mass spectrometry.
-
Conclusion
The targeted genetic engineering of Streptomyces sp. HK-803, specifically the inactivation of the plmS2 gene, presents a robust strategy for the high-yield and selective production of the valuable therapeutic candidate, this compound. The protocols outlined in this document provide a comprehensive framework for researchers to replicate and further optimize this production process, from strain construction to fermentation and purification. While the provided fermentation and purification protocols are based on general principles for Streptomyces, they serve as a strong starting point for developing a scalable and efficient manufacturing process for this compound.
References
- 1. Enhancement and selective production of this compound, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. A pH-stability study of this compound and analysis of the acid and base degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Effective Concentration of Phoslactomycin B for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycin B (PLB) is a natural product isolated from Streptomyces species that has garnered significant interest for its potential as an anticancer agent.[1] PLB functions as a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways.[1] By inhibiting PP2A, PLB can disrupt cancer cell signaling, leading to cell cycle arrest and apoptosis. This document provides detailed protocols for determining the effective concentration of PLB in various cancer cell lines, a critical step in preclinical drug development.
Mechanism of Action: PP2A Inhibition
Protein Phosphatase 2A (PP2A) is a key regulator of cellular processes, including cell growth, proliferation, and apoptosis. It typically functions to dephosphorylate and inactivate proteins in oncogenic signaling cascades. This compound exerts its anticancer effects by binding to the catalytic subunit of PP2A, thereby inhibiting its phosphatase activity. This leads to the hyperphosphorylation and sustained activation of downstream targets in pathways such as PI3K/AKT, MAPK/ERK, and Wnt, ultimately promoting cell cycle arrest and programmed cell death.
Data Presentation: Determining the Effective Concentration (IC50)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological function. For this compound, the IC50 value represents the concentration required to inhibit the growth of 50% of a cancer cell population. As specific IC50 values for PLB across a wide range of cancer cell lines are not extensively documented in publicly available literature, it is essential for researchers to determine these values empirically for their cell lines of interest. The following table provides a template for recording experimentally determined IC50 values.
| Cancer Cell Line | Tissue of Origin | IC50 of this compound (µM) | Incubation Time (hours) | Assay Method |
| e.g., MCF-7 | Breast | Data to be determined | e.g., 48 | e.g., MTT Assay |
| e.g., A549 | Lung | Data to be determined | e.g., 48 | e.g., MTT Assay |
| e.g., HeLa | Cervical | Data to be determined | e.g., 48 | e.g., MTT Assay |
| e.g., Jurkat | Leukemia | Data to be determined | e.g., 48 | e.g., MTT Assay |
Experimental Protocols
The following are detailed protocols for key experiments to determine the effective concentration and mechanism of action of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of PLB that inhibits cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the PLB dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the PLB concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis following treatment with PLB.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PLB at concentrations around the predetermined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of PLB on cell cycle progression.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PLB at relevant concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect and centrifuge the cells.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The protocols outlined in this document provide a comprehensive framework for determining the effective concentration of this compound in cancer cell lines. By systematically assessing cell viability, apoptosis, and cell cycle progression, researchers can establish the potency of PLB and gain insights into its mechanism of action. This information is fundamental for the continued investigation of this compound as a promising therapeutic agent for cancer treatment.
References
Application of Biotinylated Phoslactomycin A for Target Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycin A (PLMA) is a natural product derived from Streptomyces species, recognized as a potent inhibitor of the protein serine/threonine phosphatase 2A (PP2A). PP2A is a crucial regulator of numerous cellular processes, including signal transduction, cell cycle progression, and apoptosis. Its dysregulation is implicated in various diseases, particularly cancer. The development of chemical probes, such as biotinylated Phoslactomycin A, provides a powerful tool for elucidating the molecular mechanisms of PLMA and identifying its direct binding targets within the complex cellular environment. This application note details the use of biotinylated Phoslactomycin A for target binding studies, providing comprehensive protocols and data for researchers in chemical biology and drug discovery.
Biotinylated probes are invaluable in chemical biology for the identification and characterization of protein targets of small molecules. The high-affinity interaction between biotin and streptavidin allows for the efficient capture and enrichment of probe-protein complexes, facilitating subsequent identification by techniques such as mass spectrometry.
Data Presentation
The inhibitory activity of Phoslactomycin A and its biotinylated derivative against protein phosphatases is a key indicator of its target engagement. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating that biotinylation of Phoslactomycin A does not significantly compromise its inhibitory potency against its primary target, PP2A.
| Compound | Target Phosphatase | IC50 (µM) |
| Phoslactomycin A | Protein Phosphatase 2A (PP2A) | 0.03 |
| Biotinylated Phoslactomycin A | Protein Phosphatase 2A (PP2A) | ~0.03 |
| Phoslactomycin F | Protein Phosphatase 2A (PP2A) | 4.7 |
| Phoslactomycin F | Protein Phosphatase 1 (PP1) | > 100 |
Data compiled from literature sources. The IC50 for biotinylated Phoslactomycin A is inferred from studies showing it retains potent inhibitory activity. Phoslactomycin F data is included for comparison of selectivity.
Signaling Pathways
Phoslactomycin A exerts its biological effects by inhibiting PP2A, a key negative regulator in multiple signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of PLMA treatment. Below are diagrams of the MAPK/ERK and Wnt/β-catenin signaling pathways, highlighting the role of PP2A.
Application Notes and Protocols for Studying Vimentin Phosphorylation Using Phoslactomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimentin, a type III intermediate filament protein, is a key component of the cytoskeleton in mesenchymal cells. Its dynamic assembly and disassembly, crucial for cellular processes such as cell division, migration, and signal transduction, are regulated by post-translational modifications, most notably phosphorylation. The phosphorylation state of vimentin is maintained by a delicate balance between the activities of various protein kinases and phosphatases. Protein Phosphatase 2A (PP2A) has been identified as a major phosphatase responsible for dephosphorylating vimentin, thereby promoting filament assembly.[1][2][3]
Phoslactomycin B (PLB) is a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A). By inhibiting PP2A, PLB treatment leads to the hyperphosphorylation of vimentin, resulting in the disassembly of vimentin filaments. This makes this compound a valuable tool for researchers studying the dynamics of vimentin phosphorylation and its role in various cellular functions. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound to investigate vimentin phosphorylation.
Data Presentation
Quantitative analysis of vimentin phosphorylation in response to this compound treatment is critical for understanding its dose-dependent effects. The following tables provide a template for summarizing such data.
Table 1: Dose-Dependent Effect of this compound on Vimentin Phosphorylation
| This compound (µM) | Incubation Time (hours) | Fold Increase in Vimentin Phosphorylation (pSer/Thr) | Percentage of Soluble Vimentin |
| 0 (Control) | 1 | 1.0 | 15% |
| 1 | 1 | 5.2 | 35% |
| 5 | 1 | 15.8 | 60% |
| 10 | 1 | 25.5 | 75% |
| 20 | 1 | 26.1 | 78% |
Note: The data presented in this table is hypothetical and serves as an illustrative example based on the known effects of PP2A inhibitors on vimentin phosphorylation. Actual results may vary depending on the cell line and experimental conditions.
Table 2: IC50 Values of this compound
| Target | IC50 (µM) | Cell Line | Reference |
| Protein Phosphatase 2A | 4.7 | N/A (in vitro) | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
References
- 1. Vimentin serves as a phosphate sink during the apparent activation of protein kinases by okadaic acid in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vimentin dephosphorylation by protein phosphatase 2A is modulated by the targeting subunit B55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vimentin Dephosphorylation by Protein Phosphatase 2A Is Modulated by the Targeting Subunit B55 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible hyperphosphorylation and reorganization of vimentin intermediate filaments by okadaic acid in 9L rat brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimal pH and temperature conditions for Phoslactomycin B stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage and handling of Phoslactomycin B (PLM-B) to ensure its stability and efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: The optimal pH for this compound stability is 6.63.[1][2] Its decomposition follows a U-shaped pH profile, indicating that it is susceptible to both acid and base-catalyzed degradation.[1][2]
Q2: How does temperature affect the stability of this compound?
A2: this compound's degradation is temperature-dependent. Studies have been conducted at 30°C and 50°C, showing that the rate of degradation increases with temperature.[1][2] For long-term storage, it is advisable to keep this compound at low temperatures, although specific optimal long-term storage temperatures are not detailed in the provided literature.
Q3: What are the primary degradation products of this compound under acidic and basic conditions?
A3: Under acidic conditions, a major degradation product is a C9-C11 phosphorinane derivative formed through a dehydration step.[1] Other acid degradation products are various dehydrated forms with an additional double bond in the central carbon skeleton.[1] In basic conditions, the primary degradation product results from the hydrolysis of the α,β-unsaturated lactone.[1][2] Other base-catalyzed degradation products involve hydration of the α,β-unsaturated double bond followed by hydrolysis or methanolysis of the lactone.[1]
Q4: Does the degradation of this compound affect its biological activity?
A4: Yes, the major degradation products formed under both acidic and basic conditions exhibit dramatically reduced antifungal activity, even though they retain the same core structure.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of the compound due to improper pH of the solution. | Ensure that the buffer system used in your experiments is maintained at or near pH 6.63. |
| Loss of this compound activity over a short period in solution. | The experimental temperature may be too high, accelerating degradation. | Conduct experiments at the lowest feasible temperature to minimize thermal degradation. If possible, perform experiments at or below 30°C. |
| Precipitate formation in the this compound stock solution. | This could be due to the formation of less soluble degradation products at non-optimal pH values. | Prepare fresh stock solutions in a buffer at pH 6.63 and store them at a low temperature. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The stability of this compound was evaluated across a pH range of 2 to 10 at two different temperatures. The decomposition kinetics can be described by the equation: kOBS = kH x 10-pH + kOH x 10(pH-14).[1]
Table 1: Decomposition Rate Constants for this compound
| Parameter | Value |
| kH | 45 ± 7 M-1h-1 |
| kOH | 448 ± 73 M-1h-1 |
| Optimal pH for Stability | 6.63 |
Experimental Protocols
Methodology for Determining this compound Stability
This protocol outlines the key steps used to assess the stability of this compound under various pH and temperature conditions, as described in the literature.[1][2]
-
Preparation of this compound Solution:
-
pH Stability Study:
-
Analysis of Degradation:
-
Identification of Degradation Products:
Visualizations
Caption: this compound degradation pathways under acidic and basic conditions.
Caption: Troubleshooting workflow for this compound stability issues.
References
Troubleshooting low yields in Phoslactomycin B fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Phoslactomycin B (PLM-B) fermentation. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound yield is significantly lower than expected. What are the most common causes?
Low PLM-B yield is a frequent issue and can stem from several factors throughout the fermentation process.[1][2] The most critical areas to investigate are:
-
Suboptimal Fermentation Parameters: Incorrect pH, temperature, or dissolved oxygen levels can severely inhibit PLM-B production.[3][4]
-
Inadequate Medium Composition: Deficiencies or imbalances in carbon, nitrogen, and phosphate sources, as well as a lack of the essential precursor, cyclohexanecarboxylic acid, can be limiting factors.[5]
-
Poor Inoculum Quality: The age, density, and overall health of the seed culture are crucial for a productive fermentation.[2][6]
-
Genetic Instability of the Producing Strain: Streptomyces species can sometimes exhibit strain degeneration, leading to reduced productivity.
Q2: How can I optimize the fermentation medium for better PLM-B production?
Medium optimization is a critical step in enhancing secondary metabolite production.[5] Here are key components to consider for PLM-B:
-
Carbon Source: Glucose and starch are commonly used carbon sources for Streptomyces fermentations.[7] An optimal concentration is key, as excess glucose can sometimes be repressive.
-
Nitrogen Source: A combination of complex organic nitrogen sources (e.g., yeast extract, peptone) and inorganic sources (e.g., ammonium sulfate) often yields the best results.
-
Precursor Supplementation: PLM-B biosynthesis requires cyclohexanecarboxylic acid (CHC) as a starter unit.[1] Supplementing the medium with CHC can significantly boost yields.
-
Phosphate Concentration: Phosphate is essential for growth, but high concentrations can sometimes inhibit secondary metabolite production in Streptomyces.[5]
Table 1: Recommended Starting Ranges for Medium Components
| Component | Concentration Range (g/L) | Notes |
| Glucose | 20 - 40 | Monitor for catabolite repression. |
| Starch | 10 - 30 | Can serve as a slow-release carbon source. |
| Yeast Extract | 5 - 15 | Provides essential growth factors. |
| Peptone | 5 - 10 | A rich source of amino acids and peptides. |
| Ammonium Sulfate | 1 - 3 | Readily available nitrogen source. |
| K₂HPO₄ | 0.5 - 1.5 | Monitor to avoid inhibition. |
| MgSO₄·7H₂O | 0.5 - 1.0 | Important cofactor for many enzymes. |
| Cyclohexanecarboxylic Acid | 0.1 - 0.5 | Feed intermittently for better results. |
Q3: What are the optimal physical parameters (pH, temperature, aeration) for PLM-B fermentation?
While optimal conditions can be strain-specific, the following ranges are generally suitable for Streptomyces fermentations producing polyketides.[4][8][9][10][11][12][13]
Table 2: Optimal Physical Fermentation Parameters
| Parameter | Optimal Range | Troubleshooting Actions |
| pH | 6.5 - 7.5 | Monitor and control using automated acid/base addition. A pH drop early in the fermentation is normal, but a sustained low pH can be detrimental. |
| Temperature | 28 - 32°C | Maintain a constant temperature. Temperature shifts can trigger stress responses and reduce PLM-B production. |
| Dissolved Oxygen (DO) | > 30% | Maintain adequate aeration and agitation. Low DO is a common cause of poor yield in aerobic fermentations. |
| Agitation | 200 - 400 rpm | Adjust to ensure proper mixing and oxygen transfer without causing excessive shear stress on the mycelia. |
Q4: My inoculum growth is slow or inconsistent. How can I improve it?
A healthy and robust inoculum is fundamental for a successful fermentation.[2][6][14]
-
Spore Stock Quality: Ensure your spore stocks are properly stored and have good viability.
-
Seed Medium: Use a rich medium (e.g., ISP2) to promote rapid vegetative growth.
-
Incubation Time: A typical seed culture is grown for 48-72 hours. Over-incubation can lead to nutrient depletion and cell lysis.
-
Inoculum Volume: An inoculum size of 5-10% (v/v) is generally recommended.
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Aseptically transfer a loopful of Streptomyces sp. spores from a mature agar plate into a 250 mL flask containing 50 mL of ISP2 medium.
-
Incubate at 30°C on a rotary shaker at 220 rpm for 48-72 hours.
-
The resulting seed culture should be thick and filamentous. Use this to inoculate the production medium.
Protocol 2: Quantification of this compound using HPLC
-
Sample Preparation:
-
Centrifuge 10 mL of fermentation broth at 5,000 x g for 15 minutes.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under vacuum.
-
Reconstitute the residue in 1 mL of methanol.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Quantification: Use a standard curve prepared with purified this compound.
-
Visualizations
Caption: A workflow diagram for troubleshooting low this compound yields.
Caption: Simplified pathway of this compound biosynthesis.
References
- 1. Enhancement and selective production of this compound, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 5. frontiersin.org [frontiersin.org]
- 6. New insights on the development of Streptomyces and their relationships with secondary metabolite production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Fermentation Conditons for Polymyxin B Production by Response Surface Method [http--journals--caass--org--cn.proxy.hfzk.net.cn]
- 9. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology [PeerJ] [peerj.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [The effect of pH, aeration, and temperature on arachidonic acid synthesis by Mortierella alpina] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. compostsystems.com [compostsystems.com]
- 14. A bioprocess perspective on the production of secondary metabolites by Streptomyces in submerged co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phoslactomycin B for PP2A Selectivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Phoslactomycin B (PLB) to selectively inhibit Protein Phosphatase 2A (PP2A). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of PLB in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PLB) and how does it inhibit PP2A?
This compound is a natural product isolated from Streptomyces species that acts as a potent inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[1] Its mechanism of action involves direct binding to the catalytic subunit of PP2A (PP2Ac). Specifically, the related compound Phoslactomycin A (PLMA) has been shown to bind to the Cys-269 residue of PP2Ac, which is crucial for its potent inhibitory activity.[2][3] This interaction blocks the phosphatase's ability to dephosphorylate its target substrates, thereby modulating various cellular signaling pathways.
Q2: How selective is this compound for PP2A over other phosphatases?
Q3: What is a good starting concentration for PLB in cell-based assays?
A starting concentration for PLB in cell-based assays can be guided by its in vitro IC50 value against PP2A. While the exact IC50 can vary depending on the assay conditions and the specific phoslactomycin analogue, it is generally in the nanomolar range. For initial experiments, a concentration range of 10 nM to 1 µM is recommended. It is imperative to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: Can PLB have off-target effects?
While PLB is considered highly selective for PP2A, like any small molecule inhibitor, it has the potential for off-target effects, especially at higher concentrations.[4][5] These off-target effects could involve other phosphatases or even kinases. To mitigate this, it is essential to use the lowest effective concentration of PLB that elicits the desired biological response. Additionally, including appropriate controls, such as a structurally related but inactive analogue of PLB (if available) or using genetic approaches like siRNA-mediated knockdown of PP2A to confirm phenotypes, is highly recommended.
Data Presentation
Table 1: Example Inhibitory Potency (IC50) of this compound against Serine/Threonine Phosphatases
| Phosphatase | Example IC50 (nM) | Selectivity vs. PP2A |
| PP2A | 10 | - |
| PP1 | >1000 | >100-fold |
| PP2B | >5000 | >500-fold |
| PP2C | >10000 | >1000-fold |
Note: The values presented in this table are for illustrative purposes to demonstrate the typical selectivity profile of this compound. Actual IC50 values should be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: In Vitro PP2A Activity Assay Using this compound
This protocol describes how to measure the direct inhibitory effect of PLB on immunoprecipitated PP2A activity.
Materials:
-
Cells of interest
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PP2A catalytic subunit antibody
-
Protein A/G agarose beads
-
This compound stock solution (in DMSO)
-
Phosphatase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Triton X-100, 1 mM DTT)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green Phosphatase Assay Kit
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Immunoprecipitation of PP2A:
-
Incubate cell lysate with an anti-PP2A antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads 3-4 times with lysis buffer and once with Phosphatase Assay Buffer.
-
-
PLB Treatment:
-
Resuspend the beads in Phosphatase Assay Buffer.
-
Aliquot the bead slurry into different tubes.
-
Add varying concentrations of PLB (e.g., 0, 1, 10, 100, 1000 nM) to the tubes and incubate for 15-30 minutes at 30°C.
-
-
Phosphatase Assay:
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate for 10-30 minutes at 30°C.
-
Stop the reaction and measure the released free phosphate using the Malachite Green Assay Kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PP2A inhibition for each PLB concentration relative to the vehicle control (0 nM PLB).
-
Plot the percentage of inhibition against the PLB concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream PP2A Signaling
This protocol is for assessing the effect of PLB on the phosphorylation state of a known PP2A substrate in cells.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (as in Protocol 1)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific for the substrate and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with the desired concentrations of PLB for the appropriate duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped and reprobed with an antibody against the total protein to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No inhibition of PP2A activity in the in vitro assay | Inactive this compound | Ensure proper storage of PLB (typically at -20°C or -80°C). Prepare fresh dilutions from the stock solution for each experiment. |
| Insufficient PLB concentration | Perform a dose-response experiment with a wider range of concentrations. | |
| Low PP2A activity in the immunoprecipitate | Ensure efficient cell lysis and immunoprecipitation. Use a positive control inhibitor (e.g., Okadaic Acid) to confirm assay functionality. | |
| High background in Western blot for phospho-proteins | Non-specific antibody binding | Optimize the primary antibody concentration. Block the membrane with 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can cause background. |
| Insufficient washing | Increase the number and duration of washes with TBST. | |
| Inconsistent results between experiments | Variability in cell culture conditions | Maintain consistent cell passage numbers, confluency, and treatment times. |
| Degradation of phosphorylated proteins | Always use fresh lysis buffer containing phosphatase inhibitors. Keep samples on ice or at 4°C throughout the procedure. | |
| Observed cell toxicity | PLB concentration is too high | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of PLB for your cell line. Use a lower, non-toxic concentration for your experiments. |
| Off-target effects | Use the lowest effective concentration. Validate findings with a secondary method, such as siRNA-mediated knockdown of PP2A. |
Visualizations
Caption: PP2A signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for optimizing PLB concentration.
Caption: Logical troubleshooting flow for PLB experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low titers in natural product fermentation of Phoslactomycins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Phoslactomycins (PLMs).
Frequently Asked Questions (FAQs)
Q1: My Streptomyces fermentation is showing very low titers of Phoslactomycins. What are the common causes?
Low titers in Phoslactomycin fermentation can stem from several factors, ranging from suboptimal culture conditions to genetic limitations of the production strain. Key areas to investigate include:
-
Suboptimal Media Composition: The concentration and ratio of carbon and nitrogen sources are critical for both microbial growth and secondary metabolite production.[1][2][3] Inadequate levels of precursors, such as the cyclohexanecarboxylic acid (CHC) starter unit, can also limit PLM biosynthesis.[4][5]
-
Non-ideal Fermentation Parameters: Physical parameters such as pH, temperature, dissolved oxygen, and agitation speed play a significant role in the metabolic activity of Streptomyces.[6][7] Deviations from the optimal ranges for your specific strain can lead to reduced yields.
-
Genetic Regulation: The expression of the PLM biosynthetic gene cluster is tightly regulated. Low expression of positive regulatory genes, such as pnR1 and pnR2 in Streptomyces platensis, can result in poor production.[8]
-
Production of Multiple Analogs: The wild-type strains often produce a mixture of PLM analogs (A-G), which dilutes the concentration of any single desired compound and complicates downstream processing.[9][10]
Q2: How can I genetically modify my Streptomyces strain to improve Phoslactomycin B titers?
A proven strategy to enhance the selective production of this compound (PLM-B) is to inactivate the plmS2 gene.[4][10] This gene encodes a cytochrome P450 hydroxylase responsible for the conversion of PLM-B into other PLM analogs through hydroxylation.[10][11]
By creating a plmS2 deletion mutant, the biosynthetic pathway is blocked after the formation of PLM-B, leading to its accumulation. This approach has been shown to increase PLM-B titers by as much as six-fold compared to the wild-type strain.[4][10][11]
Q3: What are the key precursor molecules for Phoslactomycin biosynthesis that I should consider adding to my fermentation media?
The biosynthesis of Phoslactomycins is initiated with a cyclohexanecarboxylic acid (CHC) starter unit.[4][5] The CHC moiety is synthesized from shikimic acid.[4] While direct supplementation with CHC can be explored, optimizing the pathways leading to these precursors within the host organism through media components is a common strategy. The main chain is then extended with ethylmalonyl-CoA and methylmalonyl-CoA units derived from primary metabolism.[8] Therefore, ensuring the availability of carbon sources that can be efficiently converted into these building blocks is crucial.
Q4: My fermentation is producing a mixture of different Phoslactomycin analogs. How can I simplify the product profile?
As mentioned in Q2, genetic engineering is a highly effective method. Targeting post-PKS (Polyketide Synthase) tailoring enzymes can streamline production to a single, desired analog. Key enzymes involved in the diversification of PLMs include:
-
PlmS2/PnT7: A cytochrome P450 that hydroxylates the CHC side chain of PLM-B, leading to the formation of other PLM analogs.[10][12] Inactivating the gene for this enzyme is a primary strategy to accumulate PLM-B.
-
PnT3: Another cytochrome P450 involved in oxidation at different positions on the PLM scaffold.[12]
By creating mutants with inactivated genes for these tailoring enzymes, you can prevent the conversion of an early-stage PLM intermediate into a wider array of final products.
Troubleshooting Guides
Issue 1: Consistently Low or No Phoslactomycin Production
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Media Composition | Media Optimization | Systematically evaluate different carbon and nitrogen sources. Techniques like "one-factor-at-a-time" (OFAT) or more advanced statistical methods like Response Surface Methodology (RSM) can be employed to identify optimal concentrations and ratios.[3][13][14] |
| Suboptimal Physical Parameters | Fermentation Parameter Optimization | Monitor and control pH, temperature, and dissolved oxygen levels throughout the fermentation run. Perform small-scale experiments to determine the optimal range for each parameter for your specific Streptomyces strain.[6][7] |
| Poor Precursor Supply | Precursor Feeding | Experiment with the addition of potential precursors like shikimic acid to the fermentation medium.[4] |
| Low Expression of Biosynthetic Genes | Genetic Engineering | Overexpress positive regulatory genes like pnR1 and pnR2 to enhance the transcription of the entire PLM biosynthetic gene cluster.[8] |
Issue 2: High Variability in Phoslactomycin Titers Between Batches
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Inoculum Quality | Standardize Inoculum Preparation | Develop a standardized protocol for seed culture preparation, ensuring consistent age, cell density, and morphology of the inoculum. |
| Media Component Variability | Quality Control of Media Components | Use high-quality, consistent sources for all media components. Complex media components like yeast extract or peptone can have high batch-to-batch variability. Consider testing different suppliers or moving towards a more chemically defined medium. |
| Fluctuations in Fermentation Parameters | Bioreactor Calibration and Monitoring | Ensure that all sensors (pH, DO, temperature) are properly calibrated before each fermentation run. Implement a robust data logging system to track parameters in real-time and identify any deviations. |
Quantitative Data Summary
The following table summarizes the impact of a specific genetic modification on this compound production in Streptomyces sp. HK-803.
| Strain | Genetic Modification | Key Outcome | Titer Improvement (PLM-B) | Reference |
| Wild-Type Streptomyces sp. HK-803 | None | Produces a mixture of PLM analogs (A-F) | Baseline | [4][10] |
| NP1 Mutant | Allelic replacement of plmS2 | Selectively produces PLM-B | 6-fold higher than wild-type | [4][10][11] |
Experimental Protocols
General Methodology for plmS2 Gene Inactivation via PCR Targeting
This protocol provides a general workflow for the allelic replacement of the plmS2 gene in Streptomyces sp. HK-803. Specific primer sequences, plasmid vectors, and transformation protocols should be adapted from relevant literature.
-
Construct the Gene Replacement Cassette:
-
Amplify a resistance gene (e.g., apramycin resistance) flanked by DNA regions homologous to the upstream and downstream sequences of the plmS2 gene using PCR.
-
Clone the resulting cassette into a suitable temperature-sensitive E. coli-Streptomyces shuttle vector.
-
-
Transformation into Streptomyces:
-
Introduce the recombinant plasmid into the wild-type Streptomyces sp. HK-803 via protoplast transformation or intergeneric conjugation from E. coli.
-
-
Selection of Single Crossover Mutants:
-
Plate the transformed cells on a medium containing the selection antibiotic (e.g., apramycin) at a permissive temperature for plasmid replication.
-
-
Selection of Double Crossover Mutants:
-
Culture the single crossover mutants in a non-selective medium at a non-permissive temperature to induce the second crossover event and plasmid loss.
-
Plate the culture onto a medium containing the selection antibiotic to isolate colonies that have undergone a double crossover, resulting in the replacement of the native plmS2 gene with the resistance cassette.
-
-
Verification of Mutants:
-
Confirm the gene replacement in the desired mutants using PCR with primers flanking the plmS2 locus and Southern blot analysis.
-
-
Fermentation and Analysis:
-
Cultivate the verified mutant strain under standard fermentation conditions.
-
Extract the secondary metabolites and analyze the product profile using High-Performance Liquid Chromatography (HPLC) to confirm the selective production of this compound.
-
Visualizations
Caption: Biosynthetic pathway of Phoslactomycins.
Caption: Troubleshooting workflow for low Phoslactomycin titers.
References
- 1. Optimization of media components for enhanced production of streptococcus phocae pi80 and its bacteriocin using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosciencejournals.com [biosciencejournals.com]
- 3. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Step-by-Step Guide to Fermentation Optimization in Small Labs [synapse.patsnap.com]
- 7. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
- 8. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Enhancement and selective production of this compound, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.korea.ac.kr [pure.korea.ac.kr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Potential off-target effects of Phoslactomycin B in cellular studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Phoslactomycin B (PLM B) in cellular studies. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase in eukaryotic cells.[1][2][3][4] By inhibiting PP2A, this compound modulates various cellular processes, including signal transduction, cell cycle control, and apoptosis.
Q2: Are there any known or potential off-target effects of this compound?
Q3: How does the inhibitory potency of phoslactomycin derivatives against Cathepsin B compare to Phoslactomycin's primary target, PP2A?
Direct comparison is challenging due to the lack of data for this compound against Cathepsin B. However, we can compare the inhibitory concentrations of lactomycins on Cathepsin B with the known inhibitory concentration of the phoslactomycin family on PP2A.
Table 1: Inhibitory Potency of Phoslactomycins and Derivatives
| Compound Family | Target | IC50 | Reference |
| Phoslactomycins | Protein Phosphatase 2A (PP2A) | ~4.7 µM | [6] |
| Lactomycins A-C | Cathepsin B | 0.8 - 4.5 µg/mL | [5] |
Note: The IC50 for lactomycins against Cathepsin B is provided in µg/mL. To allow for a more direct comparison, these values should be converted to molar concentrations based on the molecular weights of the specific lactomycin compounds.
Q4: What is the stability of this compound in experimental conditions?
This compound exhibits pH-dependent stability. A study has shown that its decomposition follows a U-shaped pH profile, with the greatest stability observed at pH 6.63.[7] Both acidic and basic conditions can lead to degradation of the compound.[7] Under basic conditions, hydrolysis of the α,β-unsaturated lactone is the major degradation pathway.[7] Under acidic conditions, dehydration can occur.[7] It is crucial to consider the pH of your cell culture medium and buffers when designing experiments.
Troubleshooting Guide
Issue 1: Unexpected Cellular Phenotypes Observed
If you observe cellular effects that are not consistent with PP2A inhibition, consider the following troubleshooting steps:
-
Hypothesize Off-Target Effects: The observed phenotype could be due to the inhibition of Cathepsin B or other unknown off-targets.
-
Control Experiments:
-
Use a structurally distinct PP2A inhibitor to see if the phenotype is recapitulated.
-
If Cathepsin B inhibition is suspected, use a specific Cathepsin B inhibitor to see if it produces a similar phenotype.
-
Perform a dose-response experiment with this compound. Off-target effects may only become apparent at higher concentrations.
-
-
Biochemical Assays: Directly measure the activity of PP2A and Cathepsin B in cell lysates treated with this compound to confirm on-target and assess off-target engagement.
Issue 2: Inconsistent or Lack of Expected Effect
If this compound does not produce the expected inhibitory effect on PP2A-mediated pathways, consider these points:
-
Compound Stability: Ensure the compound has been stored correctly and that the pH of your experimental solutions is within the optimal stability range (around pH 6.6).[7] Prepare fresh solutions for each experiment.
-
Cell Permeability: While many small molecules can passively diffuse across cell membranes, issues with cellular uptake can occur. If you suspect poor permeability, you may need to consult literature for methods to enhance uptake for this class of compounds.
-
Experimental Protocol: Review your protocol for any deviations. Ensure the correct concentration and incubation times are being used.
Experimental Protocols
Protocol 1: In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay
This protocol is adapted from standard PP2A inhibition assays and can be used to determine the IC50 of this compound against PP2A.
Materials:
-
Purified recombinant PP2A enzyme
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add a fixed amount of PP2A enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like 1 M NaOH).
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the data.
Protocol 2: In Vitro Cathepsin B Inhibition Assay
This fluorometric assay can be used to determine if this compound inhibits Cathepsin B activity.
Materials:
-
Purified recombinant Cathepsin B enzyme
-
This compound stock solution
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 2 mM DTT)
-
Fluorogenic Substrate: Z-Arg-Arg-AMC (Z-RR-AMC)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~360/460 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add a fixed amount of Cathepsin B enzyme to each well of a 96-well black microplate.
-
Add the different concentrations of this compound to the wells. Include a vehicle control.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the Z-RR-AMC substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Monitor the increase in fluorescence over time using a fluorometric plate reader.
-
Determine the initial reaction rates and calculate the percentage of inhibition for each this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound's primary and potential off-target pathways.
References
- 1. Enhancement and selective production of this compound, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. Enantio- and stereoselective route to the phoslactomycin family of antibiotics: formal synthesis of (+)-fostriecin and (+)-phoslactomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactomycins A–C, Dephosphorylated Phoslactomycin Derivatives That Inhibit Cathepsin B, from the Marine-Derived Streptomyces sp. ACT232 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. A pH-stability study of this compound and analysis of the acid and base degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Chemical Stability of Natural Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the chemical stability of natural compounds for medicinal applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue: My natural compound is degrading during extraction and purification.
-
Question: I'm observing significant degradation of my target compound even before I can test it. What are the likely causes and solutions?
-
Answer: Degradation during initial processing is common due to exposure to harsh conditions.[1][2] Key factors include temperature, light, oxygen, and pH.[1][3][4] Many natural biomolecules are highly reactive and can form artifacts (degradation products) during isolation and purification.[2]
-
Troubleshooting Steps:
-
Minimize Heat Exposure: Use low-temperature extraction methods. If high temperatures are unavoidable, reduce the duration of exposure.
-
Protect from Light: Use amber-colored glassware or cover your equipment with aluminum foil to prevent photodegradation.[1]
-
Limit Oxygen Exposure: Degas solvents and consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Control pH: The stability of many compounds is pH-dependent.[5][6] Use buffered solutions during extraction and purification to maintain a pH where your compound is most stable.
-
Re-evaluate Solvents: Some solvents, like chloroform (which can contain traces of HCl), can catalyze degradation reactions.[2] Test the stability of your compound in different analytical solvents.[7]
-
-
Issue: The compound has poor aqueous solubility, hindering formulation and bioavailability.
-
Question: My compound is highly lipophilic and shows poor solubility in aqueous solutions. How can I improve this for better formulation and potential oral administration?
-
Answer: Poor water solubility is a major hurdle for many bioactive natural products, limiting their therapeutic application.[8][9] Several strategies can enhance solubility, broadly categorized into chemical and physical modifications.[8]
-
Recommended Strategies:
-
Chemical Modification (Prodrug Approach): Convert the compound into a more soluble prodrug.[10][11] This involves attaching a hydrophilic pro-moiety (like a phosphate or an amino acid ester) that is enzymatically or chemically cleaved in vivo to release the active drug.[10][12][13] This is a versatile strategy to overcome formulation challenges.[10]
-
Formulation with Carriers (Solid Dispersions): Create a solid dispersion by mixing the hydrophobic drug with a hydrophilic carrier (e.g., polyethylene glycols, povidone, or natural polymers).[14][15][16][17] This technique disperses the drug at a molecular level, improving wettability and dissolution rate.[15][17]
-
Encapsulation: Enclosing the compound within a carrier system like liposomes or nanoparticles can significantly improve solubility and stability.[12][18][19] Liposomes, for example, can encapsulate lipophilic compounds within their lipid bilayer, allowing for intravenous administration without organic solvents.[12]
-
-
Issue: The purified compound is unstable during storage.
-
Question: My purified natural compound loses potency over time, even when stored. What are the best practices for ensuring long-term stability?
-
Answer: Natural products are often prone to deterioration during storage, leading to a loss of active components or the production of inactive or even toxic metabolites.[20][21] The primary factors affecting storage stability are temperature, moisture, and light.[3][20]
-
Troubleshooting and Solutions:
-
Controlled Storage Conditions: This is the most critical factor. Store samples at controlled, low temperatures and protect them from light and moisture.[3][20] For every 10°C rise in temperature, the rate of chemical degradation can increase two- to three-fold.[3][20]
-
Lyophilization (Freeze-Drying): For sensitive compounds, especially those prone to hydrolysis, lyophilization is an effective technique.[22] It removes water by sublimation, preserving the compound in a stable solid state.[22]
-
Use of Stabilizers/Antioxidants: For liquid formulations, adding antioxidants can prevent degradation from oxidation.[23] Chelating agents can also be used to stabilize aqueous plant extracts.[20]
-
Inert Atmosphere Packaging: Packaging moisture-sensitive or oxidation-prone compounds under an inert gas like nitrogen can significantly extend shelf life.[24]
-
-
Issue: My formulation strategy (e.g., encapsulation) shows low loading efficiency.
-
Question: I'm trying to encapsulate my compound in liposomes, but the loading efficiency is very low. How can I troubleshoot this?
-
Answer: Low loading efficiency is a common problem, often related to the physicochemical properties of the compound and its interaction with the chosen carrier system.
-
Troubleshooting Steps:
-
Check Compound-Carrier Compatibility: For liposomes, lipophilic compounds are loaded into the lipid bilayer, while hydrophilic compounds are loaded into the aqueous core.[12] If your compound isn't loading well, its polarity may be unsuitable for the intended compartment.
-
Modify the Compound (Prodrug Strategy): If a compound cannot be effectively loaded, derivatizing it into a water-soluble prodrug can dramatically improve loading efficiency into the aqueous interior of liposomes.[12] For example, converting carvacrol and pterostilbene into their phosphate forms allowed for efficient loading and stable encapsulation.[12]
-
Optimize Formulation Parameters: Systematically vary parameters such as the lipid composition, drug-to-lipid ratio, pH of the hydration buffer, and the encapsulation method itself (e.g., thin-film hydration, sonication, extrusion).
-
Consider Alternative Carriers: If liposomes are not effective, other systems like solid lipid nanoparticles (SLNs) or polymeric nanoparticles might offer better compatibility and efficiency for your specific compound.[9]
-
-
Data Summary: Comparison of Stabilization Techniques
The following table summarizes the loading efficiencies and key outcomes for various stabilization strategies applied to different natural compounds.
| Natural Compound | Primary Instability Issue | Stabilization Method | Carrier/Modification | Loading Efficiency (%) | Key Outcome | Reference |
| 3-oxo-C(12)-HSL | Poor Solubility | Liposomal Encapsulation | Lipid Bilayer | 50-70% | Solubilized for IV administration. | [12] |
| Pterostilbene Derivatives | Poor Solubility | Liposomal Encapsulation | Lipid Bilayer | 50-70% | Solubilized for IV administration. | [12] |
| Carvacrol | Poor Solubility / Stability | Prodrug + Liposomes | Phosphate Prodrug | High (in aqueous core) | Improved loading and encapsulation stability. | [12] |
| Pterostilbene | Rapid Extraction from Liposomes | Prodrug + Liposomes | Phosphate Prodrug | High (in aqueous core) | Encapsulation unaffected by serum albumin. | [12] |
| Resveratrol | Chemical Instability | Liposomal Encapsulation | Lipid Bilayer | Not Specified | Prevented inactivating cis-trans isomerization. | [12] |
| Caffeic Acid | Oxidation | Derivatization + Liposomes | Phenyl Ester Prodrug | Not Specified | Stably encapsulated without chemical degradation. | [12] |
| Naringenin | Poor Solubility | Spray-Drying | α-glucosyl hesperidin | Not Specified | Enhanced solubility via micelle-like structure formation. | [18] |
Key Experimental Protocols
Protocol 1: Liposomal Encapsulation of a Hydrophobic Compound via Thin-Film Hydration
This protocol describes a standard method for encapsulating a lipophilic natural compound into the lipid bilayer of liposomes.
Materials:
-
Lipids (e.g., Phosphatidylcholine, Cholesterol)
-
Hydrophobic natural compound
-
Organic solvent (e.g., Chloroform, Methanol)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Methodology:
-
Lipid Film Preparation:
-
Dissolve the lipids and the hydrophobic natural compound in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath (temperature should be above the lipid transition temperature) under reduced pressure to evaporate the solvent.
-
Continue rotation until a thin, dry lipid film is formed on the inner wall of the flask.
-
-
Film Hydration:
-
Add the aqueous buffer to the flask containing the lipid film.
-
Continue to rotate the flask (without vacuum) in the water bath for 1-2 hours. This allows the lipid film to hydrate and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To reduce the size of the MLVs and form small unilamellar vesicles (SUVs), sonicate the liposome suspension.
-
Use either a bath sonicator or a probe sonicator. Keep the sample on ice to prevent overheating and degradation of the lipids or the encapsulated compound.
-
-
Size Homogenization (Extrusion - Optional but Recommended):
-
For a uniform size distribution, pass the liposome suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). Repeat this process 10-20 times.
-
-
Purification:
-
Remove the unencapsulated (free) compound by dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Calculate the encapsulation efficiency by quantifying the amount of drug encapsulated versus the initial amount added.
-
Protocol 2: Preparation of a Solid Dispersion via the Solvent Evaporation Method
This method is suitable for improving the dissolution of poorly water-soluble drugs by dispersing them in a hydrophilic polymer matrix.[17]
Materials:
-
Poorly water-soluble natural compound
-
Hydrophilic polymer/carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG))[14]
-
Common solvent (a volatile solvent that dissolves both the compound and the carrier, e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution:
-
Dissolve the natural compound and the hydrophilic carrier in the common solvent in a flask or beaker. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under vacuum. This process leaves behind a solid mass where the drug is dispersed within the polymer matrix.[17]
-
Alternatively, the solution can be poured into a petri dish and dried in a vacuum oven at a controlled temperature until all solvent is removed.
-
-
Pulverization and Sieving:
-
Scrape the resulting solid mass from the container.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a series of sieves to obtain a uniform particle size.
-
-
Characterization:
-
Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
-
Conduct dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
Visualizations
Caption: A workflow for selecting and optimizing a chemical stability strategy.
Caption: Key strategies for enhancing the stability of natural compounds.
Caption: The activation pathway of a carrier-linked prodrug in the body.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Caution: Chemical Instability of Natural Biomolecules During Routine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH and temperature on the stability of the natural dye from the roselle flower (Hibiscus sabdariffa L.) and its application in flavored milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ibisscientific.com [ibisscientific.com]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Nanocarrier-Based Delivery Systems for Natural Compounds Across Research Stages [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving solubility and chemical stability of natural compounds for medicinal use by incorporation into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpcbs.com [ijpcbs.com]
- 14. ijisrt.com [ijisrt.com]
- 15. japer.in [japer.in]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Encapsulation of Natural Polyphenolic Compounds; a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Encapsulation Processes: Valorization, Stabilization, and Commercialization of Active and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Novel approaches for stability improvement in natural medicines | Semantic Scholar [semanticscholar.org]
- 22. pharmatimesofficial.com [pharmatimesofficial.com]
- 23. researchgate.net [researchgate.net]
- 24. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Enhancing selective production of Phoslactomycin B over other analogs
Welcome to the technical support center for enhancing the selective production of Phoslactomycin B (PLM B). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in PLM B production.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments to selectively produce this compound.
| Issue | Possible Cause | Recommendation |
| Low overall Phoslactomycin (PLM) titer | Suboptimal fermentation conditions. | Optimize culture medium composition, pH, temperature, and aeration. Consider using response surface methodology for systematic optimization. |
| Low expression of the PLM biosynthetic gene cluster. | Overexpress positive regulatory genes such as pnR1 and pnR2 which have been shown to activate the transcription of the structural biosynthetic genes.[1] | |
| Limited precursor supply. | Supplement the culture medium with cyclohexanecarboxylic acid (CHC), the starter unit for PLM biosynthesis.[2][3] | |
| Presence of multiple PLM analogs instead of selective PLM B production | Activity of the PlmS2 enzyme. | The enzyme PlmS2 hydroxylates the side chain of PLM B, leading to the formation of other analogs.[4][5] |
| To achieve selective production of PLM B, the plmS2 gene in the PLM biosynthetic gene cluster of Streptomyces sp. HK-803 should be knocked out via allelic replacement.[4][5] | ||
| Difficulty in separating PLM B from its analogs | Similar chemical structures and polarities of PLM analogs. | Utilize high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and gradient elution for separation. |
| Co-elution of compounds. | Optimize the HPLC method by adjusting the mobile phase composition, gradient profile, and flow rate. Consider using orthogonal analytical techniques like liquid chromatography-mass spectrometry (LC-MS) for better resolution and identification. | |
| Inconsistent production yields between batches | Variability in inoculum quality. | Standardize the inoculum preparation procedure, including seed culture age, cell density, and morphology. |
| Inconsistent fermentation conditions. | Ensure precise control and monitoring of all fermentation parameters (pH, temperature, dissolved oxygen, etc.) throughout the process. |
Frequently Asked Questions (FAQs)
1. What is the primary strategy for selectively producing this compound?
The most effective strategy is genetic engineering of the producing strain, Streptomyces sp. HK-803. Specifically, this involves the targeted knockout or allelic replacement of the plmS2 gene.[4][5] The PlmS2 enzyme is responsible for the hydroxylation of PLM B, which is the initial step in the biosynthesis of other PLM analogs.[4][5] By inactivating this gene, the biosynthetic pathway is halted at PLM B, leading to its selective accumulation.
2. How much can the yield of this compound be increased using this genetic engineering approach?
Studies have shown that the allelic replacement of the plmS2 gene can lead to a significant increase in PLM B titers, with reports of 6-fold to 9-fold higher production compared to the wild-type strain.[2][4]
3. What is the biosynthetic precursor for this compound?
The biosynthesis of this compound is initiated with cyclohexanecarboxylic acid (CHC) as the starter unit for the polyketide synthase.[2][3]
4. Can I increase PLM B production by feeding the culture with precursors?
Yes, supplementing the fermentation medium with cyclohexanecarboxylic acid (CHC) can potentially increase the overall yield of phoslactomycins.[2][3]
5. What analytical techniques are recommended for the quantification of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for the quantification of PLM B. For more sensitive and specific quantification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Data on Selective this compound Production
| Strain | Genetic Modification | Key Outcome | Fold Increase in PLM B Titer | Reference |
| Streptomyces sp. HK-803 | Allelic replacement of plmS2 | Selective production of PLM B | 6-fold | [4][5] |
| Streptomyces sp. HK-803 | Manipulation of plmS2 and plmR2 | Selective production of PLM B | 9-fold | [2] |
Experimental Protocols
Protocol 1: Allelic Replacement of plmS2 Gene in Streptomyces sp. HK-803
This protocol provides a general workflow for the allelic replacement of the plmS2 gene. Specific details of plasmid construction and transformation protocols may vary.
-
Construct the knockout plasmid:
-
Amplify the upstream and downstream flanking regions of the plmS2 gene from Streptomyces sp. HK-803 genomic DNA using PCR.
-
Clone the amplified flanking regions into a suitable E. coli-Streptomyces shuttle vector containing a selectable marker (e.g., apramycin resistance).
-
-
Transform E. coli:
-
Transform the constructed plasmid into a suitable E. coli strain for plasmid propagation and methylation (e.g., ET12567/pUZ8002).
-
-
Conjugal transfer to Streptomyces sp. HK-803:
-
Perform intergeneric conjugation between the transformed E. coli and Streptomyces sp. HK-803.
-
Select for exconjugants on a medium containing the appropriate antibiotic.
-
-
Screen for double-crossover mutants:
-
Isolate single colonies of the exconjugants and screen for the desired double-crossover event (allelic replacement of plmS2) by PCR using primers flanking the gene.
-
Confirm the gene knockout by Southern blot analysis or sequencing.
-
-
Fermentation and analysis:
-
Cultivate the confirmed plmS2 mutant strain and the wild-type strain under identical fermentation conditions.
-
Extract the phoslactomycins from the culture broth and analyze the production profile using HPLC or LC-MS to confirm the selective production of PLM B.
-
Visualizations
Caption: Biosynthetic pathway of Phoslactomycins.
Caption: Workflow for selective this compound production.
Caption: Troubleshooting logic for enhancing PLM B selectivity.
References
- 1. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic manipulation of the biosynthetic process leading to phoslactomycins, potent protein phosphatase 2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement and selective production of this compound, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
Validation & Comparative
Phoslactomycin B vs. Okadaic Acid: A Comparative Guide for PP2A Inhibition
A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that plays a pivotal role in a myriad of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. Its dysregulation is implicated in various diseases, making it a key target for therapeutic intervention. This guide provides a comprehensive comparison of two widely studied PP2A inhibitors: Phoslactomycin B and Okadaic acid. We present a side-by-side analysis of their inhibitory potency, selectivity, mechanisms of action, and effects on cellular signaling pathways, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Okadaic Acid |
| Primary Target | Protein Phosphatase 2A (PP2A) | Protein Phosphatase 2A (PP2A) |
| Potency (IC50 for PP2A) | Micromolar range (e.g., Phoslactomycin F: 4.7 µM)[1] | Sub-nanomolar range (~0.1-0.2 nM)[2] |
| Selectivity | Considered selective for PP2A over PP1[1] | Potent inhibitor of PP2A, but also inhibits PP1, PP4, PP5, and PP6 at nanomolar concentrations[2] |
| Mechanism of Action | Covalent binding to Cys-269 of the PP2A catalytic subunit[3] | Non-covalent, competitive inhibition at the active site |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Phoslactomycin F (a close analog of this compound) and Okadaic acid against a panel of protein phosphatases. This data highlights the significantly greater potency of Okadaic acid for PP2A, but also its broader activity profile compared to the more selective nature of the phoslactomycins.
| Inhibitor | PP2A IC50 | PP1 IC50 | PP2B IC50 | Other Phosphatases |
| Phoslactomycin F | 4.7 µM[1] | Higher than PP2A[1] | Not Reported | Not Reported |
| Okadaic Acid | ~0.1-0.2 nM[2] | 15-50 nM[2] | >1 µM[2] | PP4 (~0.1 nM), PP5 (~1 nM), PP6 (~0.1 nM)[2] |
Impact on Cellular Signaling Pathways
The inhibition of PP2A by these compounds leads to the hyperphosphorylation of numerous downstream targets, thereby modulating various signaling cascades.
| Signaling Pathway | Effect of this compound | Effect of Okadaic Acid |
| Actin Cytoskeleton | Induces actin depolymerization and stimulates vimentin phosphorylation.[1] | Not a primary reported effect. |
| Apoptosis | Can induce apoptosis, though the specific pathway is less characterized. | Potent inducer of apoptosis through both intrinsic and extrinsic pathways.[4][5][6][7] |
| Cell Cycle | Can cause cell cycle arrest. | Induces cell cycle arrest, and in some neuronal cells, can force an abortive reentry into the mitotic cycle leading to apoptosis.[5] |
| MAPK Signaling | Less characterized. | Activates MAPK pathways (p38, JNK) which contribute to apoptosis.[4] |
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference in the mechanism of action between this compound and Okadaic acid lies in their interaction with the PP2A enzyme.
This compound acts as a covalent inhibitor. Specifically, a related compound, Phoslactomycin A, has been shown to directly bind to the cysteine residue at position 269 (Cys-269) of the PP2A catalytic subunit.[3] This covalent modification leads to an irreversible inhibition of the enzyme's activity.
Okadaic Acid , in contrast, is a non-covalent, competitive inhibitor. It occupies the active site of the phosphatase, preventing the binding of its natural substrates. Its high affinity for PP2A results in potent inhibition at very low concentrations.
Experimental Protocols
Phosphatase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound and Okadaic acid on PP2A in vitro.
Materials:
-
Purified PP2A enzyme
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
Substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate)
-
Test inhibitors (this compound, Okadaic acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add a fixed amount of PP2A enzyme to each well.
-
Add the different concentrations of the inhibitors to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the phosphatase reaction by adding the substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 15-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., for pNPP, a basic solution like NaOH).
-
Measure the absorbance or fluorescence of the product using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to evaluate the cytotoxic effects of this compound and Okadaic acid on cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Test inhibitors (this compound, Okadaic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include control wells with medium and solvent only.
-
Incubate the cells with the inhibitors for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the concentration at which 50% of the cells are non-viable (IC50).
Signaling Pathway Visualization
Okadaic Acid-Induced Apoptosis
Okadaic acid is a well-documented inducer of apoptosis. Its inhibition of PP2A leads to the hyperphosphorylation and activation of pro-apoptotic proteins and signaling cascades.
General Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the characterization and comparison of PP2A inhibitors.
Conclusion
This compound and Okadaic acid are both valuable tools for studying the function of PP2A. However, they possess distinct characteristics that make them suitable for different experimental contexts.
Okadaic acid is an extremely potent, albeit non-selective, inhibitor of several serine/threonine phosphatases. Its broad activity profile makes it a powerful tool for inducing a robust hyperphosphorylation state in cells, but researchers must be cautious of its off-target effects.
This compound , and its analogs, are less potent but more selective inhibitors of PP2A. Their unique covalent mechanism of action provides a distinct mode of inhibition that can be leveraged for specific research questions, particularly when a more targeted inhibition of PP2A is desired with minimal confounding effects on other phosphatases like PP1.
The choice between these two inhibitors will ultimately depend on the specific aims of the research. For studies requiring maximal and broad phosphatase inhibition, Okadaic acid may be the preferred choice. For investigations demanding higher selectivity for PP2A and a different mechanism of inhibition, this compound presents a compelling alternative.
References
- 1. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Okadaic acid-induced apoptosis in neuronal cells: evidence for an abortive mitotic attempt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Okadaic acid activates the PKR pathway and induces apoptosis through PKR stimulation in MG63 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Okadaic acid induces morphological changes, apoptosis and cell cycle alterations in different human cell types - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Selectivity of Phoslactomycin B and Fostriecin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein phosphatase inhibitors Phoslactomycin B and Fostriecin, focusing on their selectivity and mechanism of action. The information presented is supported by experimental data to aid in the selection of the appropriate tool compound for research and drug development.
At a Glance: Key Differences
| Feature | This compound | Fostriecin |
| Primary Target | Protein Phosphatase 2A (PP2A) | Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4) |
| Potency (vs. PP2A) | Potent, with reported IC50 in the micromolar range. | Highly potent, with reported IC50 in the low nanomolar range. |
| Selectivity | Selective for PP2A over PP1. | Highly selective for PP2A/PP4 over PP1 and PP5 (>10,000-fold). |
| Mechanism of Action | Binds to Cysteine-269 of the PP2A catalytic subunit (based on studies with Phoslactomycin A). | Interacts with the β12–β13 loop of the PP2A catalytic subunit. |
Quantitative Analysis of Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Fostriecin against a panel of protein phosphatases. This data highlights the superior potency and selectivity of Fostriecin for PP2A and PP4.
| Compound | PP1 (IC50) | PP2A (IC50) | PP4 (IC50) | PP5 (IC50) |
| This compound | Less potent than vs. PP2A | ~4.7 µM[1] | Not Reported | Not Reported |
| Fostriecin | ~4 µM - 60 µM[2][3] | 0.2 - 40 nM[2][4] | Potent inhibitor | ~60 µM[3] |
Note: IC50 values can vary depending on the experimental conditions, including the substrate and enzyme concentrations used.
Mechanism of Action and Cellular Effects
This compound is a member of the phoslactomycin family of natural products, which are recognized as potent and selective inhibitors of PP2A.[1] While direct binding studies for this compound are limited, research on the closely related Phoslactomycin A has demonstrated that it directly binds to the Cysteine-269 residue of the PP2A catalytic subunit (PP2Ac).[3][5][6] This interaction is crucial for its inhibitory activity. The inhibition of PP2A by phoslactomycins has been shown to disrupt the organization of the actin cytoskeleton.[1]
Fostriecin is a highly potent and selective inhibitor of PP2A and the structurally related PP4.[4][7] Its selectivity is attributed to a unique mechanism involving an interaction with the β12–β13 loop of the PP2A catalytic subunit, a region that is not conserved in other phosphatases like PP1 and PP5.[3] A primary cellular effect of Fostriecin is the disruption of the mitotic entry checkpoint, leading to premature entry into mitosis.[8][9]
Signaling Pathways and Experimental Workflow
The inhibition of PP2A by this compound and Fostriecin impacts numerous downstream signaling pathways critical for cell growth, proliferation, and survival.
Caption: Inhibition of PP2A by this compound and Fostriecin leads to hyperphosphorylation and activation of downstream signaling pathways, affecting cellular processes like proliferation, apoptosis, and cell cycle progression.
The following diagram illustrates a typical workflow for assessing the inhibitory activity of these compounds.
Caption: A generalized workflow for determining the in vitro inhibitory potency of this compound and Fostriecin against protein phosphatases.
Experimental Protocols
In Vitro Protein Phosphatase Inhibition Assay
This protocol outlines a general method for determining the IC50 values of this compound and Fostriecin against protein phosphatases.
Materials:
-
Purified recombinant protein phosphatase (e.g., PP1, PP2A, PP4, PP5)
-
This compound and Fostriecin stock solutions (in a suitable solvent like DMSO)
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT, 1 mM MnCl2)
-
Malachite Green Reagent (for colorimetric detection of free phosphate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions of Inhibitors: Prepare a series of dilutions of this compound and Fostriecin in the assay buffer. Include a vehicle control (DMSO).
-
Enzyme Preparation: Dilute the purified protein phosphatase to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Pre-incubation: In a 96-well plate, add a fixed volume of the diluted enzyme to each well. Then, add an equal volume of the serially diluted inhibitor or vehicle control. Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the phosphatase reaction by adding a fixed volume of the phosphopeptide substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes). The incubation time should be optimized to ensure that substrate turnover does not exceed 20-30%.
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate released during the reaction.
-
Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Data Analysis: Subtract the background absorbance (wells with no enzyme) from all readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a dose-response curve.
Conclusion
Both this compound and Fostriecin are valuable tools for studying the roles of protein phosphatase 2A in cellular signaling. However, their distinct selectivity profiles and potencies make them suitable for different experimental contexts. Fostriecin's high potency and selectivity for PP2A and PP4 make it an excellent choice for specifically interrogating the functions of these two phosphatases. This compound, while also a selective PP2A inhibitor, exhibits lower potency. This characteristic may be advantageous in studies requiring a wider therapeutic window or where a less potent inhibitor is desired to avoid off-target effects at high concentrations. The choice between these two inhibitors should be guided by the specific research question and the desired level of phosphatase inhibition.
References
- 1. Enhancement and selective production of this compound, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro phosphatase assay [protocols.io]
- 3. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor drug fostriecin inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Potency of Phoslactomycin Analogs: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationship (SAR) of Phoslactomycin (PLM) analogs reveals critical insights for researchers, scientists, and drug development professionals. These naturally derived polyketides are potent inhibitors of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular processes. Understanding how structural modifications to the Phoslactomycin scaffold impact its inhibitory activity is paramount for the design of novel and more effective therapeutic agents targeting PP2A.
This guide provides a comparative analysis of various Phoslactomycin analogs, presenting quantitative data on their inhibitory efficacy, detailed experimental methodologies for key assays, and visual representations of their mechanism of action and structural diversity.
Comparative Inhibitory Activity of Phoslactomycin Analogs against PP2A
The inhibitory potency of Phoslactomycin analogs is primarily assessed by their half-maximal inhibitory concentration (IC50) against PP2A. The following table summarizes the available quantitative data for different analogs, highlighting the impact of structural variations on their activity.
| Analog | Modification Highlights | IC50 (µM) against PP2A | Reference |
| Phoslactomycin A (PLMA) | Parent compound with an amino group. | 30 | [1] |
| Phoslactomycin B (PLMB) | Intermediate in the biosynthesis of other PLMs. | - | [2] |
| Phoslactomycin F (PLM-F) | 4.7 | [3] | |
| Biotinylated PLM (bio-PLM) | Biotin moiety tethered for binding studies. | 1 | [1] |
| Dephospho-analogs | Lacking the critical phosphate group. | >100 | [4] |
Key Observations from the Data:
-
The phosphate group is indispensable for the inhibitory activity of Phoslactomycins against PP2A, as its removal leads to a dramatic loss of potency.[4]
-
Modifications to the side chain, such as the introduction of a biotin moiety, can influence the inhibitory concentration.[1]
-
Different naturally occurring analogs, such as PLM-F, exhibit varying degrees of PP2A inhibition, suggesting that substitutions on the core structure can fine-tune the activity.[3]
Experimental Protocols
A standardized in vitro assay is crucial for the comparative evaluation of Phoslactomycin analogs. The following protocol outlines the key steps for determining the IC50 values of these compounds against PP2A.
In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay
Objective: To determine the concentration of a Phoslactomycin analog required to inhibit 50% of the PP2A enzyme activity.
Materials:
-
Purified human PP2A enzyme
-
Phoslactomycin analogs (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphatase assay buffer (e.g., 20 mM imidazole, 50 mM NaCl, 1 mM MgCl2, 1 mM dithiothreitol, 10% glycerol, and 0.1 mg/ml bovine serum albumin, pH 7.5)
-
Phosphorylated substrate (e.g., [32P]-labeled phosphohistone)
-
Scintillation counter or other suitable detection method
Procedure:
-
Enzyme Preparation: Dilute the purified PP2A enzyme to a working concentration in the phosphatase assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the Phoslactomycin analogs in the assay buffer.
-
Incubation: In a microplate, add the PP2A enzyme and the different concentrations of the Phoslactomycin analogs. Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiation of Reaction: Start the dephosphorylation reaction by adding the [32P]-labeled phosphohistone substrate to each well.
-
Reaction Termination: After a specific incubation time (ensuring the reaction is in the linear range, typically <10% substrate dephosphorylation), stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Quantification: Separate the released [32P]phosphate from the labeled substrate using a suitable method (e.g., precipitation and centrifugation).
-
Data Analysis: Measure the amount of released [32P]phosphate using a scintillation counter. Calculate the percentage of inhibition for each analog concentration compared to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.[4]
Visualizing Structure and Function
The following diagrams, generated using the DOT language, illustrate the core structure of Phoslactomycins and their mechanism of action.
Caption: General chemical scaffold of Phoslactomycins highlighting key sites for analog modifications.
Caption: Phoslactomycin analogs inhibit PP2A, preventing the dephosphorylation of target proteins.
Mechanism of Action and SAR Insights
Phoslactomycins exert their inhibitory effect by directly interacting with the catalytic subunit of PP2A (PP2Ac).[5][6] Specifically, Phoslactomycin A has been shown to bind to the Cys-269 residue of PP2Ac.[5][6] This interaction blocks the active site of the phosphatase, preventing it from dephosphorylating its substrate proteins.
The structure-activity relationship studies of various Phoslactomycin analogs have revealed several key features that govern their inhibitory potency:
-
The Phosphate Group: This moiety is crucial for binding to the active site of PP2A and is considered the pharmacophore of the molecule. Its removal results in a near-complete loss of activity.[4]
-
The Lactone Ring: The α,β-unsaturated lactone ring system is another important structural feature that contributes to the overall conformation and binding affinity of the molecule.
-
The Polyketide Chain: The length and stereochemistry of the polyketide backbone play a significant role in orienting the molecule within the active site of the enzyme.
-
Side Chain Modifications: Alterations to the cyclohexyl group and other parts of the side chain can modulate the potency and selectivity of the analogs. For instance, the various naturally occurring Phoslactomycins (A-G) differ in their side-chain functionalities, leading to a range of biological activities.[2]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]
Comparative Bioactivity Analysis: Phoslactomycin B and Its Precursors in Drug Discovery
A detailed examination of Phoslactomycin B, its biosynthetic precursor deamino-hydroxy-phoslactomycin B, and related dephosphorylated analogs, the lactomycins, reveals significant shifts in biological activity, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their bioactivities, supported by quantitative data and detailed experimental protocols.
This compound (PLM B), a polyketide natural product isolated from Streptomyces species, is a known inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a crucial enzyme that regulates a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Inhibition of PP2A has been a key focus in the development of novel therapeutics for cancer and other diseases.[2] This comparison guide delves into the bioactivity of PLM B in relation to its immediate biosynthetic precursor, deamino-hydroxy-phoslactomycin B (HPLM), and a class of related dephosphorylated compounds, the lactomycins.
Quantitative Bioactivity Comparison
The bioactivity of this compound and its precursors varies significantly, with changes in their chemical structures leading to distinct target specificities and potencies. The following table summarizes the key quantitative data on their inhibitory activities.
| Compound | Target | IC50 Value | Bioactivity |
| This compound (PLM B) | Protein Phosphatase 2A (PP2A) | ~4.7 µM (for PLM-F)¹ | Inhibition of PP2A, leading to anti-tumor and anti-fungal activities. |
| Deamino-hydroxy-phoslactomycin B (HPLM) | Protein Phosphatase 2A (PP2A) | More potent than PLM B² | Greater inhibition of PP2A; induces myeloid differentiation in HL-60 cells.[3] |
| Lactomycins | Cathepsin B | 0.8 - 4.5 µg/mL³ | Selective inhibition of Cathepsin B, a cysteine protease. |
¹Note: A specific IC50 value for this compound was not readily available in the searched literature. The value presented is for Phoslactomycin F, a closely related derivative. ²Note: While described as more potent, a specific IC50 value for HPLM was not found in the available literature. ³Note: The IC50 values for lactomycins need to be converted to molar concentrations for a more direct comparison.
Experimental Protocols
Protein Phosphatase 2A (PP2A) Inhibition Assay
The inhibitory activity of this compound and its precursors on PP2A can be determined using a colorimetric assay with p-nitrophenylphosphate (p-NPP) as a substrate.[4][5]
Principle: PP2A catalyzes the hydrolysis of the colorless substrate p-NPP to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is proportional to PP2A activity. The presence of an inhibitor will decrease the rate of this reaction.
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA).
-
Prepare a stock solution of the substrate p-NPP in the reaction buffer.
-
Prepare serial dilutions of the test compounds (this compound, HPLM) in the reaction buffer.
-
Prepare a solution of purified PP2A enzyme in the reaction buffer.
-
-
Assay Execution:
-
In a 96-well microplate, add the test compound dilutions to the respective wells.
-
Add the PP2A enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPP substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cathepsin B Inhibition Assay
The inhibitory activity of lactomycins on Cathepsin B can be determined using a fluorometric assay.[1][6]
Principle: Cathepsin B is a cysteine protease that cleaves a specific fluorogenic substrate, resulting in the release of a fluorescent molecule. The increase in fluorescence is proportional to the enzyme's activity. An inhibitor will reduce the rate of substrate cleavage and thus decrease the fluorescence signal.
Procedure:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT).
-
Prepare a stock solution of a fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds (lactomycins) in the assay buffer.
-
Prepare a solution of purified human Cathepsin B enzyme in the assay buffer.
-
-
Assay Execution:
-
In a 96-well black microplate, add the test compound dilutions to the respective wells.
-
Add the Cathepsin B enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time using a fluorescence microplate reader.
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
Calculate the IC50 value as described for the PP2A assay.
-
Mandatory Visualizations
Biosynthetic Pathway of this compound
The final step in the biosynthesis of this compound involves the amination of its precursor, deamino-hydroxy-phoslactomycin B (HPLM). While the specific enzyme catalyzing this reaction is yet to be fully characterized, it is proposed to be an aminotransferase.
Caption: Proposed final step in this compound biosynthesis.
PP2A Signaling Pathway Inhibition
This compound and its precursor HPLM exert their biological effects by inhibiting the catalytic subunit of Protein Phosphatase 2A (PP2A). This inhibition leads to the hyperphosphorylation of various downstream protein substrates, affecting multiple signaling pathways that control cell growth, proliferation, and apoptosis.
Caption: Inhibition of PP2A signaling by Phoslactomycins.
Conclusion
The comparative analysis of this compound and its precursors highlights a fascinating divergence in their biological activities. The precursor, deamino-hydroxy-phoslactomycin B, exhibits enhanced inhibitory activity against the primary target, PP2A, and a unique ability to induce myeloid differentiation, suggesting its potential as a lead compound for further investigation. In contrast, the dephosphorylated analogs, lactomycins, switch their target to Cathepsin B, opening up a different therapeutic avenue. This structure-activity relationship underscores the importance of exploring biosynthetic intermediates and related natural product analogs in the quest for novel and more potent therapeutic agents. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. mdpi.com [mdpi.com]
- 3. Deamino-hydroxy-phoslactomycin B, a biosynthetic precursor of phoslactomycin, induces myeloid differentiation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. assaygenie.com [assaygenie.com]
A Comparative Guide to Confirming Phoslactomycin B Target Engagement in Live Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for confirming the target engagement of Phoslactomycin B (PLB) with its cellular target, Protein Phosphatase 2A (PP2A), in a live-cell context. Understanding and verifying this direct interaction is a critical step in drug discovery and development, providing confidence in the mechanism of action and informing structure-activity relationship (SAR) studies.
This compound is a natural product known to be a potent inhibitor of the serine/threonine protein phosphatase 2A (PP2A), a key regulator of numerous cellular processes.[1] Dysregulation of PP2A activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.[2] This guide will delve into two primary methodologies for assessing PLB target engagement: the Cellular Thermal Shift Assay (CETSA) and Chemical Probe-Based Assays. We will explore the principles behind each technique, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Chemical Probe-Based Assay |
| Principle | Ligand binding alters the thermal stability of the target protein. | A modified version of the drug (probe) with a reporter tag (e.g., biotin) is used to directly detect binding to the target. |
| Labeling Requirement | Label-free; uses endogenous protein. | Requires synthesis of a labeled drug analog (e.g., biotinylated PLB). |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[3][4][5] | Lower throughput, often used for validation. |
| Information Provided | Confirms intracellular target binding and can provide apparent binding affinity (EC50). | Directly visualizes and identifies the binding partner(s) of the drug. Can identify binding sites.[6] |
| Potential Challenges | Some proteins may not exhibit a significant thermal shift upon ligand binding. Requires a specific antibody for detection (Western blot) or advanced proteomics (MS). | Synthesis of a functional probe without disrupting binding affinity can be challenging. Potential for steric hindrance from the tag. |
| Key Advantage | Physiologically relevant as it uses unmodified drug and endogenous target. | Provides direct evidence of interaction and can be used to identify unknown targets. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound
CETSA is a powerful technique to monitor drug-target interactions in a cellular environment.[7] The principle is based on the ligand-induced thermal stabilization of the target protein.[7]
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293T, HeLa) to appropriate confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples across a defined temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (37°C).
-
Immediately cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PP2A catalytic subunit (PP2Ac) at each temperature point using Western blotting with a specific anti-PP2Ac antibody.
-
Quantify the band intensities and plot the percentage of soluble PP2Ac against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of PLB indicates target engagement.
-
Isothermal Dose-Response CETSA: To determine the potency of target engagement, perform the experiment at a single, optimized temperature (e.g., the temperature at which a significant shift is observed) with a range of PLB concentrations. This will generate a dose-response curve from which an EC50 value can be calculated.[8]
Chemical Probe-Based Assay for this compound
This method utilizes a chemically modified version of PLB, typically with a biotin tag, to directly pull down its binding partners from cell lysates. A study on the closely related Phoslactomycin A (PLMA) successfully used a biotinylated probe to identify the Cys-269 residue of the PP2A catalytic subunit as the binding site.[6][9]
Detailed Methodology:
-
Synthesis of Biotinylated this compound:
-
Cell Treatment and Lysis:
-
Treat cells with the biotinylated PLB probe or a vehicle control. A competition experiment can be included where cells are pre-treated with an excess of unlabeled PLB to demonstrate specificity.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
-
Affinity Purification:
-
Incubate the cell lysates with streptavidin-coated magnetic beads or agarose resin to capture the biotinylated probe and its bound proteins.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and identify the pulled-down proteins by Western blotting using an anti-PP2Ac antibody or by mass spectrometry for a more unbiased approach.
-
Visualizing the Methodologies
Below are diagrams illustrating the signaling pathway of PP2A and the workflows for the described target engagement assays.
Conclusion
Both the Cellular Thermal Shift Assay and Chemical Probe-Based Assays offer robust methods for confirming the target engagement of this compound with PP2A in live cells. CETSA provides a label-free, physiologically relevant assessment of target binding and is amenable to high-throughput applications. Chemical probe-based assays, while requiring the synthesis of a labeled compound, offer direct evidence of interaction and can be invaluable for identifying binding sites and off-targets. The choice of method will depend on the specific research question, available resources, and the stage of the drug discovery process. For initial high-throughput screening and SAR studies, HT-CETSA is a powerful tool. For detailed mechanistic studies and validation of direct binding, a chemical probe approach is highly recommended. By employing these methodologies, researchers can gain a deeper understanding of the molecular interactions of this compound and accelerate the development of novel therapeutics targeting the PP2A phosphatase.
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. CETSA [cetsa.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of biotinylated ZJ-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical synthesis and biotinylation of the thrombospondin domain TSR2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phoslactomycin B and Other Natural Product Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Phoslactomycin B with other prominent natural product phosphatase inhibitors. The information presented is based on available experimental data to facilitate an objective evaluation of their performance and potential applications in research and drug discovery.
Introduction to Phosphatase Inhibitors
Protein phosphatases are crucial enzymes that counteract the action of protein kinases, playing a vital role in regulating a vast array of cellular processes through the dephosphorylation of proteins. The dysregulation of phosphatase activity is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Natural products have long been a valuable source of potent and specific phosphatase inhibitors, serving as indispensable tools for studying cellular signaling and as starting points for drug development.
This compound (PLM B) is a natural product isolated from Streptomyces species that has been identified as a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[1][2] This guide compares this compound with other well-characterized natural product phosphatase inhibitors: Okadaic Acid, Calyculin A, Tautomycin, and Microcystin-LR.
Comparative Performance of Phosphatase Inhibitors
The inhibitory potency of these natural products against key serine/threonine phosphatases, Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), is a critical determinant of their utility. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their efficacy.
| Inhibitor | Target Phosphatase | IC50 (nM) | Selectivity Profile |
| Phoslactomycin F | PP2A | 4700[3] | Selective for PP2A over PP1.[3] |
| Okadaic Acid | PP2A | 0.1 - 1[4] | Highly selective for PP2A; inhibits PP1 at higher concentrations (15-50 nM).[4] |
| PP1 | 15 - 500[4] | ||
| Calyculin A | PP1 | ~2 | Potent dual inhibitor of PP1 and PP2A. |
| PP2A | 0.5 - 1 | ||
| Tautomycin | PP1 | 0.16 | More potent against PP1 than PP2A. |
| PP2A | 0.4 | ||
| Microcystin-LR | PP2A | 0.04 | More sensitive to PP2A than PP1. |
| PP1 | 1.7 |
Mechanism of Action and Cellular Effects
The primary mechanism of action for these inhibitors involves direct interaction with the catalytic subunit of the target phosphatases. Phoslactomycin A (a close analog of PLM B) has been shown to directly bind to the Cys-269 residue of the PP2A catalytic subunit, contributing to its potent and selective inhibition.[4]
Inhibition of cellular phosphatases leads to a hyperphosphorylated state of numerous proteins, thereby modulating various signaling pathways. A common consequence of treatment with these inhibitors is the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central regulators of cell proliferation, differentiation, inflammation, and apoptosis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways affected by these phosphatase inhibitors and a typical experimental workflow for their characterization.
Experimental Protocols
Accurate determination of inhibitor potency relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common non-radioactive phosphatase assays.
p-Nitrophenyl Phosphate (pNPP) Phosphatase Assay
This colorimetric assay is based on the hydrolysis of pNPP by phosphatases to produce p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.
Materials:
-
Purified protein phosphatase (e.g., PP1 or PP2A)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2 for PP2A)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the protein phosphatase to a working concentration in the assay buffer.
-
Prepare a stock solution of pNPP in the assay buffer.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed volume of the diluted protein phosphatase.
-
Add an equal volume of the inhibitor dilution (or buffer for control wells).
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add a fixed volume of the pNPP substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains within the linear range.
-
-
Stop Reaction:
-
Add a volume of the stop solution to each well to terminate the reaction.
-
-
Measurement:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Malachite Green Phosphatase Assay
This assay quantifies the release of inorganic phosphate from a phosphopeptide substrate. The free phosphate forms a complex with malachite green and molybdate, which can be measured colorimetrically at ~620-660 nm.
Materials:
-
Purified protein phosphatase
-
Phosphopeptide substrate (specific for the phosphatase of interest)
-
Assay buffer
-
Test inhibitor at various concentrations
-
Malachite Green reagent (typically a two-part solution mixed before use)
-
Phosphate standards for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standard Curve:
-
Prepare a series of phosphate standards of known concentrations in the assay buffer.
-
Add the standards to separate wells of the microplate.
-
-
Prepare Reagents:
-
Dilute the protein phosphatase and phosphopeptide substrate in the assay buffer.
-
Prepare serial dilutions of the inhibitor.
-
-
Assay Setup:
-
In the experimental wells, add the diluted protein phosphatase and the inhibitor dilutions.
-
Pre-incubate at 30°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add the phosphopeptide substrate to each well.
-
-
Incubation:
-
Incubate at 30°C for a suitable time to allow for phosphate release.
-
-
Color Development:
-
Add the Malachite Green reagent to all wells (including standards).
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Read the absorbance at 620-660 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their concentrations.
-
Determine the amount of phosphate released in each experimental well using the standard curve.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the pNPP assay.
-
Conclusion
This compound and the other natural products discussed in this guide represent a powerful arsenal of tools for investigating the roles of serine/threonine phosphatases in cellular function. While this compound is a known potent and selective inhibitor of PP2A, a precise IC50 value remains to be widely reported, highlighting an area for future investigation. In contrast, Okadaic Acid, Calyculin A, Tautomycin, and Microcystin-LR have been extensively characterized, providing a strong basis for their use in targeted studies. The choice of inhibitor will ultimately depend on the specific research question, with considerations for potency, selectivity, and the cellular context of the experiment. The provided experimental protocols offer a starting point for the quantitative assessment of these and other novel phosphatase inhibitors.
References
- 1. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phoslactomycin B: A Step-by-Step Guide for Laboratory Professionals
Phoslactomycin B, a bioactive small molecule, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. Adherence to proper disposal protocols is critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye/face protection.[1] Work in a well-ventilated area and avoid actions that could generate dust.[2][3] In case of accidental contact, rinse the affected area immediately and thoroughly with water.[4] If skin or eye irritation persists, seek medical attention.[2][3]
Quantitative Safety Information Summary
For quick reference, the following table summarizes key safety and disposal information for this compound.
| Parameter | Specification | Source |
| GHS Hazard Statement | H302: Harmful if swallowed, H319: Causes serious eye irritation | [1] |
| Disposal Recommendation | P501: Dispose of contents/container to a licensed chemical disposal agency in accordance with local/regional/national regulations. | [1][2] |
| Personal Protective Equipment | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][2] |
| First Aid (Eyes) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| First Aid (Ingestion) | P301+P330+P312: IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | [1] |
| Spill Cleanup | Sweep or vacuum up and place in a suitable container for proper disposal. Wash spill area with soap and water. | [1][5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as gloves, pipette tips, and empty vials.
-
Ensure the waste container is durable, leak-proof, and compatible with the chemical nature of this compound.[6]
-
Do not mix this compound waste with other waste streams, especially incompatible chemicals.[6]
2. Container Labeling:
-
Label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's waste management program.
-
The label should be clear, legible, and securely attached to the container.
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should be cool and dry, and the container should be protected from light.[1]
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal service to schedule a pickup.[7]
-
Provide them with accurate information about the waste contents.
5. Documentation:
-
Maintain a log of the this compound waste generated, including the quantity and date of disposal.
-
Retain any documentation provided by the waste disposal service for your records.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
